Baz1A-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3-nitrophenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S/c21-15(17-12-7-4-8-13(9-12)20(22)23)19-16-18-14(10-24-16)11-5-2-1-3-6-11/h1-10H,(H2,17,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRJAZDAWUSWRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Molecular Machinery: A Technical Guide to the Mechanism of Action of BAZ1A-IN-1
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action for BAZ1A-IN-1, a potent and selective inhibitor of the BAZ1A bromodomain. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of epigenetics, oncology, and neurodevelopment.
Core Mechanism of Action: Targeting Chromatin Remodeling
This compound is a small molecule inhibitor that specifically targets the bromodomain of the Bromodomain Adjacent to Zinc Finger Domain Protein 1A (BAZ1A). BAZ1A, also known as ACF1, is a critical accessory subunit of the ATP-dependent chromatin remodeling complexes, including the Chromatin Accessibility Complex (CHRAC) and the Nucleosome Remodeling Factor (NURF). These complexes play a pivotal role in regulating gene expression by modulating nucleosome spacing and accessibility of DNA to the transcriptional machinery.
The bromodomain of BAZ1A is a "reader" domain that recognizes and binds to acetylated lysine residues on histone tails, a key epigenetic mark associated with active gene transcription. By binding to the BAZ1A bromodomain, this compound competitively inhibits the recognition of acetylated histones. This disruption prevents the proper localization and function of the BAZ1A-containing chromatin remodeling complexes, leading to alterations in gene expression. The primary mechanism of this compound is therefore the targeted disruption of epigenetic reading, which in turn modulates downstream cellular processes.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound (also referred to as Cpd-2 in primary literature).
| Parameter | Value | Target/Cell Line | Reference |
| Binding Affinity (Kd) | 0.52 µM | BAZ1A Bromodomain | [1] |
| Cell Viability (IC50) | 5.08 µM | THP-1 (Acute myeloid leukemia) | [1] |
| 4.29 µM | ZR-75-30 (Breast cancer) | [1] | |
| 10.65 µM | BT474 (Breast cancer) | [1] | |
| 7.70 µM | H1975 (Non-small cell lung cancer) | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound, based on standard laboratory practices and information from the primary literature.
BAZ1A Bromodomain Binding Assay (Hypothetical Reconstruction)
This protocol describes a typical fluorescence polarization (FP) assay to determine the binding affinity (Kd) of this compound to the BAZ1A bromodomain.
-
Protein Expression and Purification: The human BAZ1A bromodomain (e.g., amino acids 1425-1556) is expressed as a fusion protein (e.g., with a His-tag) in E. coli. The protein is purified using affinity chromatography followed by size-exclusion chromatography to ensure high purity and proper folding.
-
Fluorescent Probe: A fluorescently labeled acetyl-lysine probe (e.g., a histone H4 peptide acetylated at lysine 16 and labeled with a fluorophore like TAMRA) is used.
-
Assay Buffer: A suitable buffer is used, for example: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, and 0.01% Tween-20.
-
Procedure:
-
A constant concentration of the fluorescent probe (e.g., 10 nM) and purified BAZ1A bromodomain (e.g., 50 nM) are incubated in the assay buffer.
-
A serial dilution of this compound is added to the mixture.
-
The reaction is incubated at room temperature for 30 minutes to reach equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
-
Data Analysis: The decrease in fluorescence polarization upon addition of this compound indicates displacement of the fluorescent probe. The Kd is calculated by fitting the data to a competitive binding model.
Cell Viability Assay
This protocol outlines a standard MTT or CellTiter-Glo® assay to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
-
Cell Culture: Cancer cell lines with high BAZ1A expression (e.g., THP-1, ZR-75-30, BT474, H1975) are cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
A serial dilution of this compound (typically in DMSO, with the final DMSO concentration kept below 0.1%) is added to the wells.
-
Cells are incubated for a specified period (e.g., 72 hours).
-
For MTT assay, MTT reagent is added and incubated for 2-4 hours, followed by solubilization of the formazan crystals. Absorbance is measured at 570 nm.
-
For CellTiter-Glo® assay, the reagent is added to measure ATP levels as an indicator of cell viability. Luminescence is measured.
-
-
Data Analysis: The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Molecular Interactions
BAZ1A is implicated in several signaling pathways critical for development and disease. Inhibition of BAZ1A's bromodomain function by this compound is expected to modulate these pathways.
This compound Mechanism of Action
Caption: this compound competitively inhibits the BAZ1A bromodomain, preventing its recognition of acetylated histones and subsequent chromatin remodeling.
Potential Impact on Wnt Signaling
BAZ1A has been shown to influence the Wnt signaling pathway. While direct studies with this compound are pending, inhibition of BAZ1A may lead to derepression of Wnt target genes.
Caption: Hypothetical modulation of the Wnt signaling pathway through BAZ1A inhibition by this compound.
Experimental Workflow for Target Validation
Caption: A typical experimental workflow for the discovery and validation of a targeted inhibitor like this compound.
Conclusion
This compound represents a valuable chemical probe for elucidating the biological functions of BAZ1A and a potential starting point for the development of novel therapeutics. Its mechanism of action through the specific inhibition of the BAZ1A bromodomain provides a targeted approach to modulate gene expression in diseases where BAZ1A is dysregulated, such as certain cancers and potentially neurodevelopmental disorders. Further research is warranted to fully elucidate the downstream consequences of BAZ1A inhibition and to explore the full therapeutic potential of this class of inhibitors.
References
The Function and Mechanism of Baz1A-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baz1A (Bromodomain Adjacent to Zinc Finger Domain 1A), also known as ACF1, is a key regulatory subunit of the ATP-dependent chromatin remodeling complexes ACF and CHRAC. These complexes play a crucial role in organizing nucleosomes, thereby regulating essential cellular processes such as DNA replication, transcription, and repair.[1][2][3][4] Given its involvement in fundamental cellular functions and its dysregulation in various diseases, including cancer and neurodevelopmental disorders, BAZ1A has emerged as a promising therapeutic target.[3][5][6] Baz1A-IN-1 is a potent small molecule inhibitor that targets the bromodomain of BAZ1A, offering a valuable tool for studying the function of BAZ1A and exploring its therapeutic potential.[1][7] This technical guide provides an in-depth overview of the function of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and its impact on relevant signaling pathways.
Core Function of this compound: Inhibition of the BAZ1A Bromodomain
This compound functions as a competitive inhibitor of the BAZ1A bromodomain.[7] The bromodomain is a protein module that recognizes and binds to acetylated lysine residues on histone tails, a key epigenetic mark for active gene transcription. By binding to the acetyl-lysine binding pocket of the BAZ1A bromodomain, this compound prevents the recruitment of the BAZ1A-containing chromatin remodeling complexes to specific genomic loci. This inhibition disrupts the normal process of chromatin remodeling, leading to alterations in gene expression and downstream cellular effects.
Quantitative Data Summary
This compound has been characterized by its high binding affinity for the BAZ1A bromodomain and its potent anti-viability effects in cancer cell lines with high BAZ1A expression. The key quantitative metrics for this compound are summarized in the table below.
| Parameter | Value | Cell Line(s) | Reference(s) |
| Binding Affinity (Kd) | 0.52 µM | - | [1][7] |
| IC50 (Anti-viability) | 5.08 µM | THP-1 | [1] |
| 4.29 µM | ZR-75-30 | [1] | |
| 10.65 µM | BT474 | [1] | |
| 7.70 µM | H1975 | [1] |
Signaling Pathways Modulated by this compound
BAZ1A is a central component of chromatin remodeling complexes that influence multiple signaling pathways. By inhibiting BAZ1A, this compound can modulate these pathways, which are often implicated in cancer and other diseases.
Experimental Protocols
The following are detailed methodologies for key experiments involving the characterization and evaluation of this compound. These protocols are based on the discovery and characterization of the compound.[7]
Bromodomain Binding Assay (Virtual Screening and Experimental Validation)
This protocol describes the initial identification of this compound (referred to as Cpd-2 in the discovery paper) through virtual screening followed by experimental validation of its binding to the BAZ1A bromodomain.
1. Virtual Screening (Consensus Docking/Scoring):
-
Objective: To identify potential small molecule binders of the BAZ1A bromodomain from chemical libraries.
-
Method:
-
Prepare the 3D structure of the BAZ1A bromodomain for docking.
-
Utilize multiple docking programs (e.g., Glide, GOLD, AutoDock) to screen a virtual library of compounds against the prepared BAZ1A bromodomain structure.
-
Employ a consensus scoring strategy, where compounds are ranked based on their scores from multiple docking programs to increase the reliability of hit selection.
-
Select the top-ranking compounds for experimental validation.
-
2. Experimental Validation (Binding Affinity Measurement):
-
Objective: To experimentally determine the binding affinity (Kd) of the hit compounds to the BAZ1A bromodomain.
-
Method (e.g., using a competitive binding assay like TR-FRET or AlphaScreen):
-
Reagents:
-
Recombinant BAZ1A bromodomain protein.
-
A fluorescently labeled or biotinylated probe that is known to bind to the BAZ1A bromodomain.
-
Assay buffer.
-
Test compounds (including this compound) at various concentrations.
-
-
Procedure:
-
Add the BAZ1A bromodomain protein and the probe to the wells of a microplate.
-
Add the test compounds at a range of concentrations.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the signal (e.g., fluorescence or luminescence) which is proportional to the amount of probe bound to the bromodomain.
-
The displacement of the probe by the test compound results in a decrease in signal.
-
Calculate the Kd value by fitting the dose-response curve to a suitable binding model.
-
-
Cell Viability Assay
This protocol is used to determine the cytotoxic or cytostatic effects of this compound on cancer cell lines.
-
Objective: To measure the IC50 value of this compound in different cancer cell lines.
-
Method (e.g., using MTT or CellTiter-Glo assay):
-
Cell Culture:
-
Culture the desired cancer cell lines (e.g., THP-1, ZR-75-30, BT474, H1975) in their recommended growth medium.
-
-
Procedure:
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., from 0.015 µM to 100 µM) for a specified period (e.g., 96 hours).[1] Include a vehicle control (e.g., DMSO).
-
After the incubation period, add the viability reagent (e.g., MTT or CellTiter-Glo reagent) to each well according to the manufacturer's instructions.
-
Incubate as required for the colorimetric or luminescent reaction to develop.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
-
Conclusion
This compound is a valuable chemical probe for elucidating the multifaceted roles of the BAZ1A chromatin remodeler in health and disease. Its potent and specific inhibition of the BAZ1A bromodomain allows for the targeted investigation of downstream cellular processes and signaling pathways. The quantitative data and experimental protocols provided in this guide serve as a comprehensive resource for researchers and drug development professionals interested in targeting BAZ1A for therapeutic intervention, particularly in the context of cancer and other diseases characterized by epigenetic dysregulation. Further research utilizing this compound will undoubtedly continue to unravel the complex biology of chromatin remodeling and its implications for human health.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BAZ1A Gene: Function, Mutations, Disorders & Research [learn.mapmygenome.in]
- 3. proteopedia.org [proteopedia.org]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. A Role for the Chromatin‐Remodeling Factor BAZ1A in Neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of BAZ1A bromodomain inhibitors with the aid of virtual screening and activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Baz1A-IN-1: A Technical Guide to a Novel BAZ1A Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baz1A-IN-1 has emerged as a potent and selective small molecule inhibitor of the BAZ1A (Bromodomain Adjacent to Zinc Finger Domain 1A) protein, a key component of the ISWI (Imitation Switch) chromatin remodeling complexes. BAZ1A, also known as ACF1, plays a crucial role in regulating gene expression through its involvement in chromatin assembly and remodeling. Dysregulation of BAZ1A has been implicated in various diseases, particularly cancer, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its evaluation, and its impact on relevant signaling pathways.
Core Data Presentation
Biochemical and Cellular Activity of this compound
The following table summarizes the key quantitative data for this compound, demonstrating its potency and cellular effects.
| Parameter | Value | Cell Lines | Reference |
| Binding Affinity (KD) | 0.52 μM | - | [1] |
| IC50 (Anti-viability) | 5.08 μM | THP-1 | [2] |
| 4.29 μM | ZR-75-30 | [2] | |
| 10.65 μM | BT474 | [2] | |
| 7.70 μM | H1975 | [2] |
Mechanism of Action
This compound functions as a competitive inhibitor of the BAZ1A bromodomain. The bromodomain is a protein module that recognizes and binds to acetylated lysine residues on histone tails, a key mechanism for tethering chromatin remodeling complexes to specific genomic loci. By occupying the acetyl-lysine binding pocket of the BAZ1A bromodomain, this compound prevents the recruitment of the BAZ1A-containing ISWI complexes to chromatin, thereby modulating the expression of BAZ1A-target genes.
Signaling Pathways
BAZ1A is a central player in several signaling pathways critical for cell growth, differentiation, and survival. This compound, by inhibiting BAZ1A function, can significantly impact these pathways.
BAZ1A in the Wnt/β-catenin Signaling Pathway
BAZ1A has been shown to act as a transcriptional repressor of Wnt target genes. In the absence of a Wnt signal, the BAZ1A-containing chromatin remodeling complex is recruited to the promoters of Wnt target genes, contributing to a repressive chromatin state. Inhibition of BAZ1A with this compound can lead to the derepression of these genes.
References
The Role of BAZ1A-IN-1 in Chromatin Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAZ1A (Bromodomain Adjacent to Zinc Finger Domain 1A), also known as ACF1, is a key component of the ATP-dependent chromatin remodeling complex, ACF (ATP-utilizing Chromatin assembly and remodeling Factor). As a non-catalytic subunit, BAZ1A works in concert with the ATPase subunit SMARCA5 (also known as SNF2H) to regulate the spacing of nucleosomes, thereby playing a critical role in various cellular processes including DNA replication and repair, and the regulation of gene expression.[1][2][3] The bromodomain of BAZ1A specifically recognizes acetylated lysine residues on histones, a key post-translational modification in epigenetic regulation.
The function of BAZ1A has been implicated in several signaling pathways, including the Wnt and vitamin D receptor signaling pathways.[1][4] Its role in maintaining chromatin architecture and gene expression makes it a compelling target for therapeutic intervention in various diseases, including cancer.
This technical guide provides an in-depth overview of BAZ1A-IN-1, a potent and selective inhibitor of the BAZ1A bromodomain, and its application in chromatin remodeling studies.
This compound: A Potent Chemical Probe
This compound (also referred to as Cpd-2) is a small molecule inhibitor designed to competitively bind to the acetyl-lysine binding pocket of the BAZ1A bromodomain.[5][6][7] Its selectivity and potent activity make it a valuable tool for elucidating the specific functions of the BAZ1A bromodomain in cellular processes.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, providing researchers with essential information for experimental design.
Table 1: Binding Affinity of this compound
| Parameter | Value | Assay Method | Reference |
| Kd | 0.52 µM | Microscale Thermophoresis (MST) | [5] |
Table 2: Cellular Activity of this compound (as Cpd-2)
| Cell Line | IC50 | Notes | Reference |
| THP-1 | 5.08 µM | High BAZ1A expression | [5] |
| ZR-75-30 | 4.29 µM | High BAZ1A expression | [5] |
| BT474 | 10.65 µM | High BAZ1A expression | [5] |
| H1975 | 7.70 µM | High BAZ1A expression | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of BAZ1A and the effects of this compound.
In Vitro Bromodomain Binding Assay (AlphaScreen)
This protocol is adapted for determining the in vitro potency of this compound in disrupting the interaction between the BAZ1A bromodomain and an acetylated histone peptide.
Materials:
-
Recombinant GST-tagged BAZ1A bromodomain
-
Biotinylated histone H4 peptide acetylated at lysine 16 (H4K16ac)
-
AlphaLISA Glutathione (GST) Acceptor beads
-
AlphaScreen Streptavidin Donor beads
-
Assay Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20)
-
This compound (dissolved in DMSO)
-
384-well white microplates
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in DMSO, then dilute in Assay Buffer to the desired final concentrations.
-
Dilute the GST-BAZ1A bromodomain and biotinylated H4K16ac peptide in Assay Buffer to their optimal concentrations (determined by criss-cross titration).
-
-
Reaction Setup:
-
Add 5 µL of diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 5 µL of diluted GST-BAZ1A bromodomain to each well.
-
Add 5 µL of diluted biotinylated H4K16ac peptide to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Bead Addition:
-
Prepare a mixture of GST Acceptor beads and Streptavidin Donor beads in Assay Buffer, protected from light.
-
Add 10 µL of the bead mixture to each well.
-
Incubate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate IC50 values from the resulting dose-response curves.
-
Cellular Target Engagement Assay (NanoBRET™)
This protocol allows for the quantification of this compound binding to the BAZ1A bromodomain within living cells.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-BAZ1A and HaloTag®-Histone H3.3
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
This compound (dissolved in DMSO)
-
96-well white, flat-bottom cell culture plates
Procedure:
-
Cell Transfection and Plating:
-
Co-transfect HEK293T cells with the NanoLuc®-BAZ1A and HaloTag®-Histone H3.3 expression vectors.
-
Plate the transfected cells into a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in Opti-MEM™.
-
Add the diluted inhibitor to the cells and incubate for the desired treatment time (e.g., 2 hours).
-
-
Ligand and Substrate Addition:
-
Add the HaloTag® NanoBRET™ 618 Ligand to all wells and incubate for 2 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
-
Data Acquisition:
-
Read the plate within 10 minutes on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission.
-
Calculate the NanoBRET™ ratio to determine target engagement.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol can be used to identify the genomic regions where BAZ1A is bound and to assess how this compound affects this localization.
Materials:
-
Cells of interest (e.g., a cancer cell line with high BAZ1A expression)
-
This compound (dissolved in DMSO)
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer, Nuclear lysis buffer
-
Sonicator
-
Anti-BAZ1A antibody (ChIP-grade)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing
Procedure:
-
Cell Treatment and Cross-linking:
-
Treat cells with this compound or DMSO for the desired time.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
-
Chromatin Preparation:
-
Harvest and lyse the cells to isolate nuclei.
-
Resuspend the nuclei in nuclear lysis buffer and sonicate to shear chromatin to an average size of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an anti-BAZ1A antibody or an IgG control.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Perform next-generation sequencing.
-
Analyze the sequencing data to identify BAZ1A binding sites and assess changes upon inhibitor treatment.
-
Visualizing BAZ1A's Role and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to BAZ1A's function and the experimental approaches to study its inhibition.
Caption: BAZ1A's interaction with the Wnt signaling pathway.
Caption: Experimental workflow for characterizing this compound.
Conclusion
This compound represents a critical tool for dissecting the nuanced roles of the BAZ1A bromodomain in chromatin remodeling and gene regulation. The quantitative data and detailed experimental protocols provided in this guide are intended to empower researchers in their studies of BAZ1A-mediated processes and to facilitate the development of novel therapeutic strategies targeting this important epigenetic reader. The continued investigation into the effects of this compound will undoubtedly deepen our understanding of chromatin biology and its implications in health and disease.
References
- 1. A Role for the Chromatin‐Remodeling Factor BAZ1A in Neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromodomain adjacent to zinc finger - Proteopedia, life in 3D [proteopedia.org]
- 3. diseases.jensenlab.org [diseases.jensenlab.org]
- 4. BAZ1A bromodomain adjacent to zinc finger domain 1A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Investigating BAZ1A Function with the Chemical Probe Baz1A-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain Adjacent to Zinc Finger Domain 1A (BAZ1A), also known as ACF1, is a critical component of the ATP-dependent chromatin remodeling complexes ACF and CHRAC. These complexes play a fundamental role in regulating chromatin structure and gene expression by controlling nucleosome spacing. BAZ1A is implicated in a variety of essential cellular processes, including DNA replication, the DNA damage response (DDR), and the transcriptional regulation of key signaling pathways such as the Wnt and Vitamin D receptor pathways. Its multifaceted roles have positioned BAZ1A as a potential therapeutic target in oncology and neurodevelopmental disorders. This guide provides an in-depth overview of Baz1A-IN-1, a pioneering chemical probe for investigating BAZ1A function.
This compound: A Potent and Selective BAZ1A Bromodomain Inhibitor
This compound, also identified as Cpd-2, is a small molecule inhibitor targeting the bromodomain of BAZ1A. The discovery of this inhibitor through virtual screening has provided a valuable tool for elucidating the specific functions of the BAZ1A bromodomain in various biological contexts.
Quantitative Data for this compound
While extensive quantitative data for this compound remains limited in publicly available literature, the following key metric demonstrates its potency. Further characterization, including comprehensive selectivity panels and specific cellular IC50 values, is anticipated as research progresses.
| Parameter | Value | Reference |
| Binding Affinity (Kd) vs. BAZ1A Bromodomain | 0.52 µM | [1] |
| Cellular Activity | Good anti-viability activity against cancer cell lines with high BAZ1A expression. | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the known signaling pathways involving BAZ1A and a general workflow for characterizing BAZ1A inhibitors like this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the function and efficacy of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is designed to quantitatively measure the binding affinity of this compound to the BAZ1A bromodomain.
-
Materials:
-
Recombinant His-tagged BAZ1A bromodomain protein.
-
Biotinylated histone H4 acetylated at lysine 16 (H4K16ac) peptide.
-
Europium-labeled anti-His antibody (Donor).
-
Streptavidin-conjugated fluorophore (e.g., APC or d2) (Acceptor).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
384-well low-volume black plates.
-
TR-FRET compatible plate reader.
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the this compound dilutions.
-
Add a solution containing His-BAZ1A bromodomain and biotinylated-H4K16ac peptide to each well.
-
Incubate for 60 minutes at room temperature.
-
Add a solution containing the Europium-labeled anti-His antibody and Streptavidin-conjugated acceptor.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Acceptor).
-
Calculate the ratio of the acceptor to donor fluorescence.
-
Plot the fluorescence ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50, which can be converted to a Ki value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the engagement of this compound with its target BAZ1A in a cellular environment.
-
Materials:
-
Cancer cell line with high BAZ1A expression.
-
Cell culture medium and supplements.
-
This compound.
-
DMSO (vehicle control).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
Equipment for SDS-PAGE and Western blotting.
-
Anti-BAZ1A antibody.
-
-
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with various concentrations of this compound or DMSO for 2-4 hours.
-
Harvest, wash, and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to pellet precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the soluble BAZ1A levels by Western blotting.
-
Quantify the band intensities and plot the percentage of soluble BAZ1A against the temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.
-
Cell Viability Assay
This assay determines the effect of this compound on the proliferation of cancer cells.
-
Materials:
-
Cancer cell lines with varying levels of BAZ1A expression.
-
Cell culture medium and supplements.
-
This compound.
-
MTT or CellTiter-Glo® reagent.
-
96-well clear or opaque plates.
-
Plate reader (spectrophotometer or luminometer).
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
For MTT assay: Add MTT reagent and incubate for 2-4 hours. Add solubilization solution and read absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add CellTiter-Glo® reagent, incubate for 10 minutes, and read luminescence.
-
Normalize the data to vehicle-treated controls and plot cell viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Chromatin Immunoprecipitation-Sequencing (ChIP-seq)
ChIP-seq is employed to identify the genomic locations where BAZ1A binding is altered upon treatment with this compound.
-
Materials:
-
Cell line of interest.
-
This compound.
-
Formaldehyde for cross-linking.
-
Glycine to quench cross-linking.
-
Lysis and sonication buffers.
-
Anti-BAZ1A ChIP-grade antibody.
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
RNase A and Proteinase K.
-
DNA purification kit.
-
Reagents for next-generation sequencing library preparation.
-
-
Procedure:
-
Treat cells with this compound or vehicle for a defined period.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitate the BAZ1A-DNA complexes using an anti-BAZ1A antibody and magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes and reverse the cross-links.
-
Treat with RNase A and Proteinase K, and purify the DNA.
-
Prepare a sequencing library from the immunoprecipitated DNA and an input control.
-
Perform high-throughput sequencing.
-
Analyze the sequencing data to identify genomic regions with differential BAZ1A occupancy between treated and control samples.
-
Conclusion
This compound represents a significant advancement in the study of BAZ1A biology. As a potent inhibitor of the BAZ1A bromodomain, it provides a crucial tool for dissecting the roles of BAZ1A in chromatin remodeling, gene regulation, and disease pathogenesis. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for researchers to effectively utilize this compound in their investigations, paving the way for a deeper understanding of BAZ1A function and the development of novel therapeutic strategies. Further characterization of this compound's cellular effects and selectivity will undoubtedly enhance its utility as a chemical probe.
References
The Influence of BAZ1A on Gene Expression: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAZ1A, also known as ACF1, is a crucial component of the ATP-dependent chromatin remodeling complex ACF (ATP-utilizing Chromatin Assembly and Remodeling Factor). As a key regulator of chromatin structure, BAZ1A plays a pivotal role in modulating gene expression. This technical guide provides an in-depth analysis of the effects of BAZ1A on gene expression, drawing from studies involving its mutation, knockdown, and knockout. We will explore the signaling pathways influenced by BAZ1A, present quantitative data on gene expression changes, and detail the experimental protocols used to elucidate these findings. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of targeting chromatin remodeling pathways.
Introduction to BAZ1A
BAZ1A (Bromodomain Adjacent to Zinc Finger Domain 1A) is the accessory subunit of the ISWI (Imitation Switch) family of chromatin remodeling complexes.[1] These complexes utilize the energy from ATP hydrolysis to alter the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors and other regulatory proteins.[2] The BAZ1A protein, in conjunction with the ATPase subunit SMARCA5, is involved in organizing nucleosomes into evenly spaced arrays, a fundamental process for maintaining genomic stability and regulating gene expression.[3]
Dysregulation of BAZ1A has been implicated in a variety of human diseases, including neurodevelopmental disorders and cancer.[1][4][5] Understanding the precise effects of BAZ1A on gene expression is therefore critical for developing novel therapeutic strategies.
BAZ1A's Role in Key Signaling Pathways
BAZ1A has been shown to influence several critical signaling pathways, primarily through its ability to modulate the expression of key regulatory genes.
Vitamin D Receptor (VDR) Signaling
BAZ1A is a known repressor of Vitamin D Receptor (VDR)-regulated genes.[6][7] In the absence of vitamin D3, BAZ1A binds to the promoters of these genes, leading to a condensed chromatin state that inhibits transcription.[6] A de novo mutation in BAZ1A has been shown to decrease its binding to the promoter of CYP24A1, a key VDR-regulated gene, resulting in its significant upregulation.[6][7]
Wnt/β-catenin Signaling
The expression of BAZ1A itself appears to be regulated by the Wnt/β-catenin signaling pathway.[2] Furthermore, functional loss of BAZ1A has been shown to result in the differential expression of genes within the Wnt signaling pathway, suggesting a feedback mechanism or a broader role for BAZ1A in this developmental pathway.[4][6]
E2F1 Transcription Program
In the context of glioblastoma, BAZ1A is essential for the E2F transcription program.[2] It facilitates the binding of the transcription factor E2F1 to its own promoter by remodeling chromatin, thereby creating a more accessible structure.[2] Depletion of BAZ1A leads to a significant downregulation of E2F target genes, resulting in a G1 phase cell cycle arrest and apoptosis.[2]
Quantitative Effects of BAZ1A Modulation on Gene Expression
The following tables summarize the quantitative data from key studies on the impact of BAZ1A modulation on gene expression.
Table 1: Gene Expression Changes in a Patient with a de novo BAZ1A Mutation
| Gene | Fold Change | P-value | Biological Pathway |
| CYP24A1 | 7-fold upregulation | 0.005 | Vitamin D Metabolism |
| IGFBP3 | Differentially Expressed | Not Specified | Vitamin D Metabolism |
Data from a study on a patient with a syndromic form of intellectual disability.[6][8]
Table 2: Global Gene Expression Changes upon BAZ1A Depletion in Glioblastoma Cells
| Condition | Downregulated Genes | Upregulated Genes | Total Differentially Expressed Genes | Significantly Enriched Gene Set (Depleted) |
| BAZ1A RNAi | 1533 | 1366 | 2899 | HALLMARK_E2F_TARGETS |
Data from RNA-sequencing of BAZ1A-silenced glioblastoma cells.[2]
Table 3: Regulation of Baz1a Expression in Mouse Nucleus Accumbens by Cocaine
| Treatment | Time Point | Change in Baz1a mRNA | P-value |
| Acute Cocaine | 1 hour | Significant Increase | 0.008 |
| Repeated Cocaine | 24 hours | Significant Decrease | 0.002 |
Data from studies on the role of BAZ1A in cocaine addiction models.[9]
Experimental Protocols
The following section details the methodologies employed in the studies cited in this guide.
RNA Sequencing (RNA-seq) Workflow
RNA-seq is a powerful technique for transcriptome-wide analysis of gene expression.
Protocol Steps:
-
RNA Extraction: Total RNA is isolated from cell or tissue samples using a commercial kit such as the Ribopure kit.[6]
-
Library Preparation: Polyadenylated (polyA+) RNA is selected to enrich for messenger RNA. This is followed by fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.[6]
-
Sequencing: The prepared library is sequenced using a high-throughput platform like the Illumina HiSeq2500, generating millions of short reads.[6]
-
Data Analysis: The sequencing reads are aligned to a reference genome. The number of reads mapping to each gene is then used to determine expression levels and identify differentially expressed genes between conditions.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) Workflow
ChIP-seq is used to identify the genomic locations where a specific protein, such as BAZ1A, binds.
Protocol Steps:
-
Cross-linking and Chromatin Preparation: Proteins are cross-linked to DNA in vivo using formaldehyde. The chromatin is then sheared into smaller fragments by sonication or enzymatic digestion (e.g., MNase).[9]
-
Immunoprecipitation: An antibody specific to the protein of interest (e.g., BAZ1A) is used to pull down the protein-DNA complexes.[9]
-
DNA Purification and Library Preparation: The cross-links are reversed, and the associated DNA is purified. This DNA is then used to prepare a sequencing library.[9]
-
Sequencing and Analysis: The library is sequenced, and the resulting reads are mapped to the genome. "Peaks" in the read density indicate the binding sites of the protein.
siRNA-mediated Gene Knockdown
This technique is used to transiently reduce the expression of a target gene.
-
siRNA Design and Synthesis: Small interfering RNAs (siRNAs) targeting the BAZ1A mRNA are designed and synthesized.
-
Transfection: The siRNAs are introduced into cultured cells using a transfection reagent.
-
Validation: The efficiency of the knockdown is confirmed by measuring BAZ1A mRNA (qRT-PCR) or protein (Western blot) levels.
-
Phenotypic Analysis: The effects of BAZ1A depletion on gene expression (via RNA-seq) or other cellular processes are then assessed.[6]
Conclusion and Future Directions
BAZ1A is a multifaceted protein that exerts significant control over gene expression through its role in chromatin remodeling. Its influence on the Vitamin D receptor, Wnt, and E2F1 signaling pathways highlights its importance in diverse biological processes, from neurodevelopment to cancer cell proliferation. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers seeking to further investigate the functions of BAZ1A.
For drug development professionals, BAZ1A and the chromatin remodeling machinery it belongs to represent a promising class of therapeutic targets. The development of small molecule inhibitors or activators that can modulate BAZ1A's activity could offer novel treatment avenues for diseases characterized by transcriptional dysregulation. Future research should focus on identifying the full spectrum of BAZ1A's genomic targets and interaction partners in various cellular contexts to fully unlock its therapeutic potential.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. biorxiv.org [biorxiv.org]
- 3. BAZ1A Gene: Function, Mutations, Disorders & Research [learn.mapmygenome.in]
- 4. Bromodomain adjacent to zinc finger - Proteopedia, life in 3D [proteopedia.org]
- 5. diseases.jensenlab.org [diseases.jensenlab.org]
- 6. A Role for the Chromatin‐Remodeling Factor BAZ1A in Neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gene - BAZ1A [maayanlab.cloud]
- 8. BAZ1A bromodomain adjacent to zinc finger domain 1A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. Regulation of BAZ1A and Nucleosome Positioning in the Nucleus Accumbens in Response to Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
The Architect of Chromatin Accessibility in DNA Repair: A Technical Guide to BAZ1A
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate cellular machinery dedicated to safeguarding genomic integrity, the dynamic remodeling of chromatin plays a pivotal role. Access to damaged DNA is a critical prerequisite for the assembly of repair factors, and this process is tightly regulated by a host of chromatin-remodeling enzymes. Among these, the Bromodomain Adjacent to Zinc Finger Domain 1A (BAZ1A), also known as ACF1, has emerged as a key player in orchestrating the DNA damage response (DDR). This technical guide provides an in-depth exploration of the multifaceted role of BAZ1A in various DNA repair pathways, offering insights for researchers investigating fundamental repair mechanisms and for professionals in the field of drug development seeking to exploit novel therapeutic targets.
BAZ1A is a large, multidomain protein that functions as a core subunit of two distinct ISWI (Imitation Switch) family chromatin-remodeling complexes: the ATP-dependent Chromatin Assembly and Remodeling Factor (ACF) and the Chromatin Accessibility Complex (CHRAC). Within these complexes, BAZ1A acts as a regulatory subunit, directing the catalytic activity of the ATPase SMARCA5 (also known as SNF2H) to specific chromatin regions. This activity is crucial for modulating nucleosome spacing and accessibility, thereby facilitating the recruitment and function of DNA repair proteins at sites of damage.
BAZ1A's Role in Key DNA Damage Repair Pathways
BAZ1A has been implicated in several major DNA repair pathways, highlighting its central role in maintaining genome stability. Its primary function across these pathways is to remodel chromatin to allow access for the core repair machinery.
Nucleotide Excision Repair (NER)
BAZ1A is recruited to sites of UV-induced DNA damage and is essential for efficient Nucleotide Excision Repair (NER). Following UV irradiation, the DDB2-HBO1-MLL1 axis is crucial for the recruitment of BAZ1A. This pathway involves the histone methyltransferase MLL1, which catalyzes the methylation of histone H3 at lysine 4 (H3K4me3), a mark that is then recognized to recruit the BAZ1A-containing remodeling complex. The subsequent chromatin remodeling by the ACF complex facilitates the access of NER factors to the damaged DNA, allowing for the removal of bulky adducts. Depletion of BAZ1A leads to a significant reduction in the removal of cyclobutane pyrimidine dimers (CPDs), a hallmark of UV-induced DNA damage.
Non-Homologous End Joining (NHEJ)
Homologous Recombination (HR)
BAZ1A is also involved in the error-free repair of DSBs via Homologous Recombination (HR). Studies in mouse models have shown that while Baz1a knockout mice are viable and can repair developmentally programmed DSBs, cultured human cells depleted of BAZ1A exhibit defects in HR.[1] The chromatin remodeling activity of the BAZ1A-containing ACF complex is believed to be important for facilitating the extensive DNA end resection that is a prerequisite for RAD51 loading and strand invasion during HR.
Quantitative Analysis of BAZ1A Function in DNA Damage Response
The functional significance of BAZ1A in the DNA damage response is underscored by quantitative experimental data. The following tables summarize key findings from studies investigating the impact of BAZ1A on cell survival, protein recruitment, and DNA repair efficiency.
| Parameter | Cell Line | Treatment | Effect of BAZ1A Knockout/Depletion | Reference |
| Cell Proliferation | Human cell line | Phleomycin D1 | Reduced cell number after DNA damage | [2] |
| Cell Death | Human cell line | Phleomycin D1 | Increased levels of DNA damage-induced cell death | [2] |
| SMARCA5 Recruitment to DSBs | BAZ1A-KO cells | UVC irradiation | ~50% reduction in nuclei with visible SMARCA5 enrichment at γ-H2AX positive sites | [2] |
Table 1: Impact of BAZ1A on Cellular Response to DNA Damage.
| Parameter | BAZ1A Mutant | Effect on SMARCA5 Recruitment to DSBs | Reference |
| Bromodomain Deletion (BAZ1AΔBD) | No significant effect | [2] | |
| Bromodomain Inactivation (BAZ1ANY) | No significant effect | [2] | |
| PHD Mutant (BAZ1AKAKY) | No appreciable effect | [2] |
Table 2: Role of BAZ1A Domains in SMARCA5 Recruitment.
Signaling and Recruitment Pathways of BAZ1A
The recruitment and function of BAZ1A at sites of DNA damage are tightly regulated processes involving a cascade of signaling events and protein-protein interactions.
Figure 1: BAZ1A Recruitment and Function in DNA Damage Repair. This diagram illustrates the signaling cascade leading to the recruitment of the BAZ1A-SMARCA5 complex to sites of DNA damage and its subsequent role in facilitating various DNA repair pathways through chromatin remodeling.
Experimental Protocols
A variety of sophisticated experimental techniques are employed to elucidate the role of BAZ1A in DNA damage repair. Below are outlines of key methodologies.
Laser Micro-irradiation for Studying Protein Recruitment
This technique allows for the induction of localized DNA damage within the nucleus of a living cell and the subsequent monitoring of fluorescently-tagged protein recruitment to the damaged area in real-time.
References
Unlocking New Therapeutic Avenues: A Technical Guide to the Therapeutic Potential of BAZ1A-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the therapeutic potential of BAZ1A-IN-1, a novel and potent inhibitor of the BAZ1A bromodomain. BAZ1A (Bromodomain Adjacent to Zinc Finger Domain 1A), a key component of the ISWI chromatin remodeling complex, has emerged as a significant target in oncology and other disease areas due to its critical role in DNA repair, gene transcription, and cell differentiation. This document consolidates the current understanding of this compound, presenting its mechanism of action, quantitative data, detailed experimental protocols, and the signaling pathways it modulates.
Core Concepts and Mechanism of Action
BAZ1A, also known as ACF1, is an accessory subunit of the ATP-dependent chromatin assembly factor (ACF) complex, which plays a crucial role in organizing nucleosomes to regulate gene expression.[1][2] The bromodomain of BAZ1A is a "reader" module that recognizes and binds to acetylated lysine residues on histones, tethering the chromatin remodeling machinery to specific genomic loci. By inhibiting this interaction, this compound effectively disrupts the function of the BAZ1A-containing chromatin remodeling complexes, leading to downstream effects on gene expression and cellular function.
Recent preclinical studies have highlighted the therapeutic potential of targeting BAZ1A. BAZ1A is often overexpressed in various cancers, including glioblastoma and head and neck squamous cell carcinoma (HNSCC), where it is associated with tumor progression and poor prognosis.[3][4] Inhibition of the BAZ1A bromodomain by this compound has been shown to induce cancer cell death and inhibit tumor stemness, highlighting its promise as a novel anti-cancer agent.[4]
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, also identified as Cpd-2 in the foundational discovery literature.
Table 1: Binding Affinity of this compound
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) vs. BAZ1A Bromodomain | 0.52 µM | Not specified in abstract; likely a biophysical assay such as AlphaLISA or ITC |
Table 2: In Vitro Anti-viability Activity of this compound (96-hour treatment)
| Cell Line | Cancer Type | BAZ1A Expression | IC50 | Reference |
| THP-1 | Acute Monocytic Leukemia | High | 5.08 µM | |
| ZR-75-30 | Breast Cancer | High | 4.29 µM | |
| BT474 | Breast Cancer | High | 10.65 µM | |
| H1975 | Non-Small Cell Lung Cancer | High | 7.70 µM |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by BAZ1A and the experimental workflows used to characterize this compound.
References
The Role of BAZ1A in Cancer Biology and as a Therapeutic Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Bromodomain Adjacent to Zinc Finger Domain 1A (BAZ1A) protein, its role in cancer biology, and the potential of targeting it with small molecule inhibitors. BAZ1A is a key component of chromatin remodeling complexes and is implicated in various cellular processes that are often dysregulated in cancer.
Core Concepts
BAZ1A, also known as ACF1, is a regulatory subunit of the ATP-dependent chromatin remodeling complex ACF (ATP-utilizing Chromatin Assembly and Remodeling Factor).[1][2] This complex plays a crucial role in organizing nucleosomes, which is essential for regulating gene expression, DNA replication, and DNA repair.[3][4] Dysregulation of BAZ1A has been linked to several types of cancer, including colorectal cancer, glioma, and ovarian cancer, making it an attractive target for therapeutic intervention.[5][6][7]
BAZ1A's Mechanism of Action in Cancer
BAZ1A is a multifaceted protein involved in several key cellular processes that contribute to cancer development and progression:
-
Chromatin Remodeling and Gene Expression: As part of the ACF and CHRAC complexes, BAZ1A helps to maintain chromatin structure.[8] This function is critical for the proper regulation of gene expression. In cancer, aberrant BAZ1A activity can lead to the inappropriate silencing of tumor suppressor genes or the activation of oncogenes.
-
DNA Damage Response: BAZ1A is recruited to sites of DNA damage and participates in the DNA damage response (DDR).[5][9] It facilitates the recruitment of other DNA repair proteins, and its depletion can lead to increased DNA damage and apoptosis in cancer cells.[5][6]
-
Signaling Pathway Regulation: BAZ1A has been shown to interact with and modulate key cancer-related signaling pathways, including the Wnt/β-catenin and E2F signaling pathways.[5][6][7]
BAZ1A Inhibition as a Therapeutic Strategy
Given its central role in cancer cell biology, inhibiting BAZ1A function presents a promising therapeutic strategy. The development of small molecule inhibitors targeting the bromodomain of BAZ1A has shown potential in preclinical studies.
While specific data for a compound named "Baz1A-IN-1" is not publicly available, research has identified other potent BAZ1A inhibitors. One such compound, referred to as Cpd-2, has demonstrated significant activity.
| Compound | Target | Binding Affinity (KD) | Cellular Activity | Reference |
| Cpd-2 | BAZ1A Bromodomain | 0.52 µM | Anti-viability in cancer cell lines with high BAZ1A expression | [10] |
Key Signaling Pathways Involving BAZ1A
Below are diagrams illustrating the signaling pathways in which BAZ1A plays a significant role.
References
- 1. diseases.jensenlab.org [diseases.jensenlab.org]
- 2. BAZ1A bromodomain adjacent to zinc finger domain 1A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. BAZ1A | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Alternative splicing of BAZ1A in colorectal cancer disrupts the DNA damage response and increases chemosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. The emerging role of ISWI chromatin remodeling complexes in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-canonical reader modules of BAZ1A promote recovery from DNA damage [ouci.dntb.gov.ua]
- 10. Discovery of BAZ1A bromodomain inhibitors with the aid of virtual screening and activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of BAZ1A in Neurodevelopmental Processes and the Therapeutic Potential of its Inhibition
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Bromodomain Adjacent to Zinc Finger Domain 1A (BAZ1A), also known as ATP-utilizing Chromatin Assembly and Remodeling Factor 1 (ACF1), is a critical component of the ISWI family of chromatin remodeling complexes.[1][2] These complexes play a fundamental role in regulating gene expression by altering chromatin structure. Emerging evidence strongly implicates BAZ1A in the intricate processes of neurodevelopment, with dysregulation linked to intellectual disability and other neurodevelopmental disorders.[1][3] This technical guide provides an in-depth overview of BAZ1A's function in the nervous system, its association with neurodevelopmental pathologies, and the potential of small molecule inhibitors, such as the recently identified Cpd-2, to modulate its activity for therapeutic benefit.[4]
Introduction to BAZ1A and its Function
BAZ1A is a key regulatory subunit of the ATP-dependent chromatin remodeling complexes ACF (ATP-dependent Chromatin-assembly and remodeling Factor) and CHRAC (Chromatin Accessibility Complex).[1][2][5] These complexes utilize the energy from ATP hydrolysis to mobilize nucleosomes, thereby controlling the accessibility of DNA to transcription factors and other regulatory proteins.[5] BAZ1A itself does not possess enzymatic activity but is crucial for the function of the catalytic ATPase subunit, SMARCA5 (also known as SNF2H).[2][6]
The primary functions of BAZ1A-containing complexes include:
-
Chromatin Assembly and Remodeling: Organizing and spacing nucleosomes to maintain a structured chromatin environment.[1][2]
-
DNA Replication and Repair: Facilitating DNA replication through dense heterochromatin and participating in DNA damage response pathways.[1][2][6]
-
Transcriptional Regulation: Modulating the expression of a wide array of genes, including those involved in critical cellular processes.[3][7]
BAZ1A's Impact on Neurodevelopmental Processes
Recent studies have illuminated the significant role of BAZ1A in the development and function of the nervous system. De novo mutations in the BAZ1A gene have been identified in individuals with unexplained intellectual disability.[3] Research indicates that BAZ1A influences neurodevelopment through its regulatory effects on several key signaling pathways:
-
Wnt Signaling Pathway: BAZ1A depletion has been shown to affect the expression of genes involved in the Wnt signaling pathway, which is crucial for neuronal proliferation, differentiation, and synaptic formation.[3][6][7]
-
Vitamin D Metabolism: BAZ1A acts as a suppressor of Vitamin D Receptor (VDR)-regulated genes.[7] Vitamin D deficiency has been linked to structural brain alterations, highlighting the importance of this regulatory function in neurodevelopment.[7]
-
Synaptic Function: Misregulation of BAZ1A can lead to altered expression of genes important for proper synaptic function, potentially contributing to cognitive deficits.[1][3]
Furthermore, a specific neuronal subtype expressing the Baz1a gene has been identified as a potential coordinating hub for neural circuits related to touch and memory, suggesting a role for BAZ1A in synaptic plasticity and learning.[8] The homolog of BAZ1A, BAZ1B, is implicated in Williams-Beuren syndrome, a neurodevelopmental disorder characterized by a specific cognitive profile, further strengthening the link between the BAZ family of proteins and brain development.[9][10][11]
BAZ1A Inhibition as a Therapeutic Strategy
Given the role of BAZ1A in neurodevelopmental disorders, its inhibition presents a potential therapeutic avenue. While no inhibitor named "Baz1A-IN-1" is currently described in scientific literature, a recent study successfully identified the first small molecule inhibitors of the BAZ1A bromodomain.[4] The most potent of these is Cpd-2 , which exhibits a dissociation constant (KD) of 0.52 μM.[4]
The bromodomain of BAZ1A is a "reader" domain that recognizes and binds to acetylated lysine residues on histone tails, a key mechanism for tethering the chromatin remodeling complex to specific genomic locations. Inhibition of this domain with a small molecule like Cpd-2 is expected to disrupt the recruitment of the BAZ1A-containing complexes to their target genes, thereby modulating their transcriptional activity.
Mechanism of Action of BAZ1A Bromodomain Inhibitors
The proposed mechanism of action for a BAZ1A bromodomain inhibitor like Cpd-2 involves competitive binding to the acetyl-lysine binding pocket of the bromodomain. This prevents the recognition of acetylated histones and the subsequent localization of the ACF/CHRAC complexes, leading to alterations in chromatin structure and gene expression.
Quantitative Data Summary
The following tables summarize key quantitative data from relevant studies.
Table 1: Binding Affinity of BAZ1A Inhibitor Cpd-2
| Compound | Target | KD (μM) | Reference |
| Cpd-2 | BAZ1A Bromodomain | 0.52 | [4] |
Table 2: Cellular Activity of BAZ1A Inhibitor Cpd-2
| Cell Line | BAZ1A Expression | Cpd-2 Anti-viability Activity | Reference |
| Various Cancer Cell Lines | High | Good | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
RNA Sequencing (RNA-Seq) for Gene Expression Analysis
This protocol is used to assess global changes in gene expression following BAZ1A knockdown or in patient-derived cells with BAZ1A mutations.
-
RNA Extraction: Isolate total RNA from cell lines or tissues using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Library Preparation: Prepare sequencing libraries from high-quality RNA samples using a stranded mRNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control on raw sequencing reads using tools like FastQC.
-
Align reads to a reference genome (e.g., hg38 for human) using a splice-aware aligner like STAR.
-
Quantify gene expression levels using tools such as HTSeq-count or Salmon.
-
Perform differential gene expression analysis using packages like DESeq2 or edgeR in R.
-
Conduct pathway analysis on differentially expressed genes using databases like GO and KEGG.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
This protocol is used to identify the genomic binding sites of BAZ1A.
-
Cross-linking: Cross-link proteins to DNA in live cells using formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to BAZ1A to pull down the protein-DNA complexes.
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it.
-
Data Analysis:
-
Align sequenced reads to a reference genome.
-
Identify regions of the genome with an enrichment of reads (peaks) using a peak-calling algorithm (e.g., MACS2).
-
Annotate the peaks to identify nearby genes and perform motif analysis to find potential DNA binding motifs.
-
Future Directions and Conclusion
The discovery of BAZ1A's role in neurodevelopmental processes opens up new avenues for research and therapeutic development. The identification of the first BAZ1A bromodomain inhibitors, such as Cpd-2, provides a critical tool for further elucidating the function of BAZ1A in the brain and for exploring the potential of BAZ1A inhibition as a treatment for neurodevelopmental disorders.[4]
Future research should focus on:
-
In vivo studies: Evaluating the efficacy and safety of BAZ1A inhibitors in animal models of neurodevelopmental disorders.
-
Target validation: Further confirming the specific downstream targets of BAZ1A in relevant neuronal cell types.
-
Pharmacokinetic and pharmacodynamic profiling: Optimizing the drug-like properties of lead compounds for potential clinical development.
References
- 1. Bromodomain adjacent to zinc finger - Proteopedia, life in 3D [proteopedia.org]
- 2. BAZ1A Gene: Function, Mutations, Disorders & Research [learn.mapmygenome.in]
- 3. A Role for the Chromatin-Remodeling Factor BAZ1A in Neurodevelopment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of BAZ1A bromodomain inhibitors with the aid of virtual screening and activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Alternative splicing of BAZ1A in colorectal cancer disrupts the DNA damage response and increases chemosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Role for the Chromatin‐Remodeling Factor BAZ1A in Neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alleninstitute.org [alleninstitute.org]
- 9. WikiGenes - BAZ1B - bromodomain adjacent to zinc finger domain... [wikigenes.org]
- 10. Haploinsufficiency of BAZ1B contributes to Williams syndrome through transcriptional dysregulation of neurodevelopmental pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CDD Conserved Protein Domain Family: PHD_BAZ1B [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Baz1A-IN-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baz1A-IN-1 is a potent and specific small molecule inhibitor of the BAZ1A (Bromodomain Adjacent to Zinc Finger Domain 1A) bromodomain, with a reported Kd value of 0.52 μM. BAZ1A, also known as ACF1, is a key component of the ISWI chromatin remodeling complex, which plays a critical role in DNA repair, gene transcription, and the maintenance of chromatin structure. Dysregulation of BAZ1A has been implicated in various diseases, including cancer. These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, with a focus on cancer research, particularly in Head and Neck Squamous Cell Carcinoma (HNSCC).
Biochemical Properties and Mechanism of Action
This compound selectively targets the bromodomain of BAZ1A, a reader module that recognizes acetylated lysine residues on histone tails and other proteins. By competitively binding to this domain, this compound disrupts the interaction of BAZ1A with acetylated chromatin, thereby modulating its chromatin remodeling activity and downstream signaling pathways. Recent studies have shown that pharmacological inhibition of BAZ1A with this compound can effectively suppress cancer stemness, distal metastasis, and cisplatin resistance in HNSCC models. The inhibitor's efficacy is correlated with the expression levels of BAZ1A in cancer cell lines.
Figure 1: Mechanism of Action of this compound.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound against various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | BAZ1A Expression | IC50 (μM) | Citation |
| THP-1 | Acute Myeloid Leukemia | High | 5.08 | [1] |
| ZR-75-30 | Breast Cancer | High | 4.29 | [1] |
| BT474 | Breast Cancer | High | 10.65 | [1] |
| H1975 | Non-Small Cell Lung Cancer | High | 7.70 | [1] |
Table 2: General Properties of this compound
| Property | Value | Citation |
| Target | BAZ1A Bromodomain | [1] |
| Kd | 0.52 μM | [1] |
| Solubility | DMSO | [1] |
| Storage | -20°C (1 month), -80°C (6 months) | [1] |
Experimental Protocols
Cell Culture and Maintenance
Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines, such as Cal-27 and FaDu, are suitable models for studying the effects of this compound.
-
Cal-27 Cell Culture:
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells when they reach 80-90% confluency. Wash with PBS, detach with a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-plate at a 1:3 to 1:6 split ratio.
-
-
FaDu Cell Culture:
-
Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells at a 1:3 to 1:8 split ratio when confluent.
-
Preparation of this compound Stock Solution
-
Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
For experiments, dilute the stock solution to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.1%).
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Figure 2: Workflow for MTT Cell Viability Assay.
-
Materials:
-
96-well cell culture plates
-
HNSCC cells (e.g., Cal-27, FaDu)
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired period (e.g., 48 or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well.
-
Incubate the plate on a shaker for 15-30 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
-
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment with an inhibitor.
-
Materials:
-
6-well cell culture plates
-
HNSCC cells
-
Complete culture medium
-
This compound stock solution
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
-
Protocol:
-
Seed a low density of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to attach.
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Remove the treatment medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the plating efficiency and survival fraction for each treatment group.
-
Spheroid Formation Assay
This 3D culture assay evaluates the impact of this compound on cancer stem-like cell properties.
Figure 3: Workflow for Spheroid Formation Assay.
-
Materials:
-
Ultra-low attachment plates (e.g., 96-well)
-
HNSCC cells
-
Serum-free spheroid culture medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
This compound stock solution
-
-
Protocol:
-
Prepare a single-cell suspension of HNSCC cells.
-
Seed a low density of cells (e.g., 500-1000 cells per well) in ultra-low attachment plates with spheroid culture medium containing various concentrations of this compound.
-
Incubate the plates for 7-14 days to allow for spheroid formation.
-
Monitor and capture images of the spheroids periodically.
-
Quantify the number and size of spheroids in each well.
-
Western Blot Analysis
This technique is used to detect changes in the expression levels of BAZ1A and downstream target proteins.
-
Materials:
-
HNSCC cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BAZ1A, anti-SOX2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the protein of interest to a loading control (e.g., β-actin).
-
In Vivo Limiting Dilution Assay
This assay is used to assess the frequency of cancer stem cells (tumor-initiating cells) in vivo.
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
HNSCC cells pre-treated with this compound or vehicle
-
Matrigel (optional)
-
Sterile syringes and needles
-
-
Protocol:
-
Treat HNSCC cells in culture with this compound or vehicle for a specified duration.
-
Prepare single-cell suspensions of the treated cells.
-
Serially dilute the cells to various concentrations (e.g., 1x105, 1x104, 1x103 cells).
-
Inject the different cell dilutions subcutaneously into the flanks of immunocompromised mice.
-
Monitor the mice for tumor formation for several weeks.
-
Record the number of tumors formed for each cell dilution and treatment group.
-
Use extreme limiting dilution analysis (ELDA) software to calculate the cancer stem cell frequency.
-
Conclusion
This compound is a valuable tool for investigating the role of the BAZ1A bromodomain in various cellular processes, particularly in the context of cancer. The protocols outlined above provide a framework for utilizing this inhibitor in cell culture experiments to explore its therapeutic potential. Researchers should optimize the experimental conditions, such as inhibitor concentration and treatment duration, for their specific cell lines and assays.
References
Determining Optimal Baz1A-IN-1 Concentration for Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the optimal concentration of Baz1A-IN-1, a potent inhibitor of the bromodomain-containing protein Baz1A, for various biochemical and cellular assays. The provided methodologies are essential for accurate assessment of its inhibitory activity and cellular effects.
Introduction to Baz1A and this compound
Baz1A, also known as ACF1, is a key component of the ATP-dependent chromatin remodeling complex ACF. This complex plays a crucial role in regulating gene expression by modulating nucleosome spacing.[1] Baz1A is implicated in several critical cellular processes, including DNA double-strand break repair through non-homologous end joining (NHEJ) and the Wnt/β-catenin signaling pathway. Dysregulation of Baz1A has been linked to various diseases, making it an attractive therapeutic target.
This compound is a small molecule inhibitor that targets the bromodomain of Baz1A with a reported dissociation constant (Kd) of 0.52 μM.[2] It has been shown to exhibit anti-proliferative activity in cancer cell lines with high Baz1A expression.[2] Determining the precise concentration of this compound is critical for obtaining reliable and reproducible results in both biochemical and cell-based experimental settings.
Data Presentation
The following tables summarize the key quantitative data for this compound to aid in experimental design.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Assay Context | Reference |
| Kd | 0.52 μM | Binding to Baz1A bromodomain (Microscale Thermophoresis) | [2] |
Table 2: Cellular Activity of this compound
| Cell Line | IC50 | Assay Context | Reference |
| THP-1 | 5.08 μM | Cell Viability (96 hours) | |
| ZR-75-30 | 4.29 μM | Cell Viability (96 hours) | |
| BT474 | 10.65 μM | Cell Viability (96 hours) | |
| H1975 | 7.70 μM | Cell Viability (96 hours) |
Signaling Pathways Involving Baz1A
A thorough understanding of the signaling pathways in which Baz1A participates is crucial for designing mechanism-of-action studies.
Baz1A in Wnt/β-catenin Signaling
Baz1A has been identified as a positive regulator of the Wnt/β-catenin signaling pathway. Its chromatin remodeling activity is thought to facilitate the access of the β-catenin/TCF transcription factor complex to the promoters of Wnt target genes, such as c-MYC, thereby promoting their transcription.
Caption: Baz1A in the Wnt/β-catenin signaling pathway.
Baz1A in DNA Double-Strand Break Repair
Baz1A, as part of the ACF complex, is recruited to sites of DNA double-strand breaks. It facilitates the non-homologous end joining (NHEJ) pathway by remodeling chromatin to allow the recruitment of essential repair factors, such as the Ku70/80 heterodimer.
References
Application Notes and Protocols for Baz1A-IN-1 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Baz1A-IN-1, a potent and selective inhibitor of the Bromodomain Adjacent to Zinc Finger Domain 1A (BAZ1A), in in vitro research settings.
Introduction
This compound is a small molecule inhibitor that targets the bromodomain of BAZ1A with a reported Kd value of 0.52 μM.[1][2][3][4] BAZ1A, also known as ACF1, is a key subunit of the ISWI (Imitation Switch) family of ATP-dependent chromatin remodeling complexes, including ACF and CHRAC.[5][6][7] These complexes play a crucial role in regulating chromatin structure and gene expression, and are involved in various cellular processes such as DNA replication and repair.[7][8][9][10] Dysregulation of BAZ1A has been implicated in several diseases, including cancer, making it an attractive target for therapeutic development.[11][12][13] this compound has demonstrated anti-proliferative activity in cancer cell lines that exhibit high expression levels of BAZ1A.[1][2][4]
Physicochemical Properties and Solubility
Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible results in in vitro assays.
| Property | Value |
| Molecular Formula | C₁₆H₁₂N₄O₃S |
| Molecular Weight | 340.36 g/mol |
| Appearance | Crystalline solid |
| Solubility | |
| DMSO | 25 mg/mL (73.45 mM) with ultrasonic and warming to 60°C.[3][4] Another source indicates solubility up to 68 mg/mL (199.78 mM).[2] |
| Storage | |
| Solid (Powder) | Store at -20°C for up to 1 year. |
| Stock Solution (-80°C) | Stable for up to 6 months.[1] |
| Stock Solution (-20°C) | Stable for up to 1 month.[1][3] |
Note: It is highly recommended to use fresh, anhydrous DMSO for preparing stock solutions as hygroscopic DMSO can significantly reduce the solubility of the compound.[2][3]
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, use 0.34 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock, add 100 µL of DMSO for every 0.34 mg of powder.
-
Vortex the solution thoroughly for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, gentle warming to 60°C and/or sonication can be applied to facilitate dissolution.[3][4]
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Cell Viability Assay
This protocol provides a general guideline for assessing the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines with known BAZ1A expression levels (e.g., THP-1, ZR-75-30, BT474, H1975)[1][4]
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. A typical concentration range for initial screening is 0.015 µM to 100 µM.[1][4] Ensure the final DMSO concentration in the culture medium is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. Include vehicle control (DMSO-treated) wells.
-
Incubate the plate for the desired duration (e.g., 96 hours).[1][4]
-
At the end of the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
Reported IC₅₀ Values (96-hour treatment): [1][4]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| THP-1 | Leukemia | 5.08 |
| ZR-75-30 | Breast Cancer | 4.29 |
| BT474 | Breast Cancer | 10.65 |
| H1975 | Lung Cancer | 7.70 |
Mechanism of Action and Signaling Pathway
BAZ1A is a crucial component of the ISWI chromatin remodeling complexes, which utilize the energy from ATP hydrolysis to modulate nucleosome positioning.[12] This remodeling activity is essential for regulating gene expression, DNA replication, and the DNA damage response.[7][8] The bromodomain of BAZ1A is a "reader" module that recognizes and binds to acetylated lysine residues on histone tails, thereby targeting the remodeling complex to specific genomic loci.
This compound acts by competitively binding to the acetyl-lysine binding pocket of the BAZ1A bromodomain, thus preventing its recruitment to chromatin and inhibiting the function of the ISWI complex. This can lead to downstream effects on gene expression and cellular processes that are dependent on BAZ1A-mediated chromatin remodeling. Recent studies have highlighted the role of the BAZ1A-containing ISWI complex in promoting glioma cell proliferation by activating the E2F transcription program.[12][14] Furthermore, a USP10-BAZ1A axis has been identified to promote cancer stemness in head and neck squamous cell carcinoma.[13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lifetechindia.com [lifetechindia.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. genecards.org [genecards.org]
- 7. uniprot.org [uniprot.org]
- 8. Non-canonical reader modules of BAZ1A promote recovery from DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BAZ1A | Abcam [abcam.cn]
- 10. proteopedia.org [proteopedia.org]
- 11. A Role for the Chromatin‐Remodeling Factor BAZ1A in Neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. USP10 stabilizes BAZ1A to drive tumor stemness via an epigenetic mechanism in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with Baz1A-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to investigate the genome-wide binding of the BAZ1A protein in response to treatment with the hypothetical inhibitor, Baz1A-IN-1.
Introduction
BAZ1A (Bromodomain Adjacent to Zinc Finger Domain 1A) is a key component of the ATP-dependent chromatin remodeling complexes, ACF and CHRAC.[1][2] These complexes play a crucial role in regulating chromatin structure and gene expression by modulating nucleosome spacing.[1][3][4] BAZ1A is involved in several critical cellular processes, including DNA replication and repair, and has been implicated in the Wnt signaling pathway and vitamin D metabolism.[1][5] Given its role in these fundamental processes, BAZ1A is a potential therapeutic target.
This compound is a hypothetical small molecule inhibitor designed to modulate the activity of BAZ1A. This protocol enables researchers to study the impact of this compound on the chromatin occupancy of BAZ1A, providing insights into its mechanism of action and potential therapeutic effects.
Experimental Design and Workflow
The overall experimental workflow for ChIP-seq analysis of Baz1A binding following this compound treatment is depicted below. This process involves treating cells with the inhibitor, followed by crosslinking of protein-DNA complexes, chromatin fragmentation, immunoprecipitation of BAZ1A-bound chromatin, and subsequent sequencing and data analysis.
Caption: Experimental workflow for ChIP-seq with this compound treatment.
BAZ1A Signaling Pathway and Inhibition
BAZ1A, as part of the ACF/CHRAC complex, utilizes the ATPase activity of its partner SMARCA5 to remodel chromatin.[2][4] This remodeling activity influences the accessibility of DNA to transcription factors and the DNA repair machinery, thereby regulating gene expression and maintaining genomic integrity. This compound is hypothesized to inhibit the function of BAZ1A, potentially by disrupting its interaction with chromatin, acetylated histones, or other components of the remodeling complex. The diagram below illustrates this proposed mechanism.
Caption: Proposed mechanism of BAZ1A action and inhibition by this compound.
Detailed Experimental Protocols
Part 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cell line at an appropriate density to achieve 80-90% confluency at the time of harvesting.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentrations in pre-warmed complete cell culture medium.
-
Treat cells for the desired duration (e.g., 6, 12, or 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Part 2: Chromatin Immunoprecipitation
This protocol is adapted from standard ChIP procedures.[6][7][8][9][10]
Reagents and Buffers:
| Reagent/Buffer | Composition | Storage |
| Formaldehyde (37%) | Molecular biology grade | Room Temp. |
| Glycine (2.5 M) | Dissolve in sterile water | Room Temp. |
| Cell Lysis Buffer | 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, Protease Inhibitors | 4°C |
| Nuclear Lysis Buffer | 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS, Protease Inhibitors | 4°C |
| ChIP Dilution Buffer | 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl | 4°C |
| Low Salt Wash Buffer | 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.1, 150 mM NaCl | 4°C |
| High Salt Wash Buffer | 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.1, 500 mM NaCl | 4°C |
| LiCl Wash Buffer | 0.25 M LiCl, 1% IGEPAL-CA630, 1% deoxycholic acid (sodium salt), 1 mM EDTA, 10 mM Tris, pH 8.1 | 4°C |
| TE Buffer | 10 mM Tris-HCl pH 8.0, 1 mM EDTA | Room Temp. |
| Elution Buffer | 1% SDS, 0.1 M NaHCO3 | Room Temp. |
| Proteinase K (20 mg/mL) | -20°C | |
| RNase A (10 mg/mL) | -20°C |
Procedure:
-
Crosslinking:
-
To the cell culture medium, add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.[8]
-
Quench the crosslinking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.[8]
-
Wash the cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest the cells by scraping and centrifuge at 2,500 rpm for 5 minutes at 4°C.[8]
-
Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 15 minutes.
-
Lyse the cells using a douncer or by passing through a narrow gauge needle.[8]
-
Centrifuge at 4,000 rpm for 5 minutes at 4°C to pellet the nuclei.[8]
-
Resuspend the nuclear pellet in Nuclear Lysis Buffer.
-
Shear the chromatin to an average size of 200-800 bp using sonication. Optimization of sonication conditions is critical.
-
-
Immunoprecipitation:
-
Centrifuge the sonicated chromatin at 17,000 x g for 15 minutes at 4°C to pellet debris.[7]
-
Dilute the supernatant 1:10 with ChIP Dilution Buffer.
-
Pre-clear the chromatin with Protein A/G magnetic beads for 1 hour at 4°C.[8]
-
Take a small aliquot of the pre-cleared chromatin as input control.
-
Add the anti-BAZ1A antibody (typically 2-5 µg) to the remaining chromatin and incubate overnight at 4°C with rotation. Also, include a negative control with a non-specific IgG antibody.
-
Add pre-washed Protein A/G magnetic beads and incubate for at least 4 hours at 4°C with rotation.[6]
-
-
Washing and Elution:
-
Reverse Crosslinking and DNA Purification:
Part 3: Library Preparation and Sequencing
-
DNA Quantification: Quantify the purified ChIP DNA and input DNA using a sensitive method such as a Qubit fluorometer.
-
Library Preparation: Prepare sequencing libraries from the ChIP and input DNA using a commercial kit. This typically involves end-repair, A-tailing, and ligation of sequencing adapters.[6]
-
Sequencing: Perform next-generation sequencing of the prepared libraries according to the manufacturer's instructions.
Quantitative Data Summary
The following table provides recommended starting amounts and concentrations for key steps in the ChIP protocol. These may require optimization depending on the cell type and antibody used.
| Parameter | Recommended Amount/Concentration | Notes |
| Starting Cell Number | 1 x 107 to 5 x 107 cells per ChIP | Ensure high cell viability. |
| Formaldehyde Concentration | 1% final concentration | Crosslinking time should be optimized (8-15 min). |
| Sonication Fragment Size | 200 - 800 bp | Verify by running an aliquot on an agarose gel. |
| Chromatin per IP | 10 - 25 µg | |
| Anti-BAZ1A Antibody | 2 - 5 µg per IP | Use a ChIP-validated antibody. |
| Non-specific IgG | Same amount as the primary antibody | |
| Protein A/G Beads | 20 - 30 µL of slurry per IP | |
| Elution Volume | 2 x 100 µL | Two-step elution increases yield. |
Data Analysis
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the sequencing reads to the appropriate reference genome.
-
Peak Calling: Identify regions of the genome that are significantly enriched in the BAZ1A ChIP sample compared to the input control.
-
Differential Binding Analysis: Compare the BAZ1A binding profiles between this compound treated and vehicle-treated samples to identify regions with altered BAZ1A occupancy.
-
Functional Annotation: Annotate the identified BAZ1A binding sites to nearby genes and perform pathway analysis to understand the biological processes regulated by BAZ1A and affected by this compound.
References
- 1. proteopedia.org [proteopedia.org]
- 2. BAZ1A - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. BAZ1A Gene: Function, Mutations, Disorders & Research [learn.mapmygenome.in]
- 5. A Role for the Chromatin‐Remodeling Factor BAZ1A in Neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 8. ChIP Protocol | Proteintech Group [ptglab.com]
- 9. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
- 10. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - KG [thermofisher.com]
Application Notes and Protocols: Utilizing Baz1A-IN-1 to Investigate and Overcome Chemoresistance in Head and Neck Squamous Cell Carcinoma (HNSCC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Head and Neck Squamous Cell Carcinoma (HNSCC) is a challenging malignancy characterized by high rates of recurrence and the development of resistance to standard chemotherapeutic agents, such as cisplatin.[1][2] Emerging evidence has identified the critical role of epigenetic regulators in driving tumor progression and chemoresistance. One such regulator, Bromodomain adjacent to zinc finger domain protein 1A (BAZ1A), has been implicated in promoting tumor stemness and therapeutic resistance in HNSCC.[3][4]
Recent studies have unveiled a novel signaling axis involving Ubiquitin-Specific Peptidase 10 (USP10) and BAZ1A. USP10 has been shown to deubiquitinate and stabilize BAZ1A, leading to enhanced HNSCC stemness, progression, and resistance to chemotherapy.[3][4] BAZ1A, in complex with SOX2, facilitates the recruitment of BRD4, which in turn activates the expression of genes associated with cancer stem cells (CSCs).[3] This pathway presents a promising therapeutic target for overcoming chemoresistance in HNSCC.
Baz1A-IN-1 is a specific inhibitor of BAZ1A that has demonstrated efficacy in preclinical HNSCC models.[3] By targeting BAZ1A, this compound can effectively suppress HNSCC stemness, distant metastasis, and sensitize cisplatin-resistant tumors to treatment.[3] These application notes provide detailed protocols for utilizing this compound to study and potentially reverse chemoresistance in HNSCC cell lines and preclinical models.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Combination with Cisplatin in HNSCC Cell Lines
| Cell Line | Treatment | IC50 (µM) | Fold Change in Cisplatin Sensitivity | Reference |
| Cal-27-CR | Cisplatin | > 20 | - | [3] |
| Cal-27-CR | Cisplatin + this compound (10 µM) | ~5 | > 4 | [3] |
| SCC-15-CR | Cisplatin | > 20 | - | [3] |
| SCC-15-CR | Cisplatin + this compound (10 µM) | ~7.5 | > 2.5 | [3] |
*CR: Cisplatin-Resistant
Table 2: In Vivo Efficacy of this compound in Cisplatin-Resistant HNSCC Xenograft Models
| Xenograft Model | Treatment Group | Tumor Volume Reduction (%) | Survival Benefit | Reference |
| Cal-27-CR | Vehicle | - | - | [3] |
| Cal-27-CR | Cisplatin | ~20% | Minimal | [3] |
| Cal-27-CR | This compound | ~40% | Moderate | [3] |
| Cal-27-CR | Cisplatin + this compound | ~80% | Significant | [3] |
| SCC-15-CR | Vehicle | - | - | [3] |
| SCC-15-CR | Cisplatin | ~15% | Minimal | [3] |
| SCC-15-CR | This compound | ~35% | Moderate | [3] |
| SCC-15-CR | Cisplatin + this compound | ~75% | Significant | [3] |
Signaling Pathway
Caption: The USP10/BAZ1A signaling pathway in HNSCC.
Experimental Protocols
Generation of Cisplatin-Resistant HNSCC Cell Lines
This protocol describes the generation of cisplatin-resistant (CR) HNSCC cell lines through continuous exposure to escalating doses of cisplatin.
Materials:
-
HNSCC cell lines (e.g., Cal-27, SCC-15)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Cisplatin (stock solution in sterile, nuclease-free water)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell counting solution (e.g., Trypan Blue)
-
6-well plates and other standard cell culture plastics
Protocol:
-
Culture parental HNSCC cells in complete medium to ~70-80% confluency.
-
Initiate cisplatin treatment at a low concentration (e.g., 1/10th of the IC50 value of the parental cells).
-
Replace the medium with fresh, cisplatin-containing medium every 2-3 days.
-
Monitor the cells for signs of cell death. When the surviving cells resume proliferation and reach ~70-80% confluency, subculture them.
-
Gradually increase the concentration of cisplatin in the culture medium in a stepwise manner over several months.
-
Once the cells can proliferate in a high concentration of cisplatin (e.g., >10 µM), they are considered cisplatin-resistant.
-
Regularly verify the resistance phenotype by performing cell viability assays and comparing the IC50 of the resistant line to the parental line.
-
Maintain the cisplatin-resistant cell lines in a medium containing a maintenance dose of cisplatin to preserve the resistant phenotype.
Cell Viability Assay (WST-1 or MTT)
This protocol is used to determine the cytotoxic effects of this compound alone and in combination with cisplatin on HNSCC cells.
Materials:
-
Parental and cisplatin-resistant HNSCC cells
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cisplatin
-
96-well plates
-
WST-1 or MTT reagent
-
Microplate reader
Protocol:
-
Seed HNSCC cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and cisplatin in a complete medium.
-
For combination studies, prepare a matrix of concentrations for both compounds.
-
Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-treated (DMSO) and untreated controls.
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of WST-1 or MTT reagent to each well and incubate for 2-4 hours.
-
If using MTT, add 100 µL of solubilization solution and incubate overnight.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Western Blot Analysis
This protocol is for assessing the protein levels of BAZ1A and downstream markers of apoptosis.
Materials:
-
HNSCC cells treated with this compound and/or cisplatin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BAZ1A, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat HNSCC cells as required and lyse them in RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
In Vivo Xenograft Studies
This protocol details the evaluation of this compound's efficacy in a mouse xenograft model of cisplatin-resistant HNSCC.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cisplatin-resistant HNSCC cells (e.g., Cal-27-CR)
-
Matrigel (optional)
-
This compound formulation for in vivo use
-
Cisplatin formulation for in vivo use
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal monitoring equipment
Protocol:
-
Subcutaneously inject 1-5 x 10^6 cisplatin-resistant HNSCC cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, Cisplatin, this compound, Cisplatin + this compound).
-
Administer the treatments according to the predetermined schedule and dosage. For example, this compound can be administered via oral gavage or intraperitoneal injection, while cisplatin is typically given intraperitoneally.
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Experimental Workflow and Logic
Caption: Workflow for studying this compound in HNSCC chemoresistance.
References
- 1. Frontiers | Suppression of head and neck cancer cell survival and cisplatin resistance by GRP78 small molecule inhibitor YUM70 [frontiersin.org]
- 2. Overcoming Resistance to Standard-of-Care Therapies for Head and Neck Squamous Cell Carcinomas [mdpi.com]
- 3. USP10 stabilizes BAZ1A to drive tumor stemness via an epigenetic mechanism in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP10 stabilizes BAZ1A to drive tumor stemness via an epigenetic mechanism in head and neck squamous cell carcinoma | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Studying Cellular Senescence Using a BAZ1A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in both tumor suppression and aging-related pathologies. The chromatin remodeling factor BAZ1A (Bromodomain Adjacent to Zinc Finger Domain 1A) has been identified as a key regulator of cellular senescence.[1][2] Inhibition of BAZ1A has been shown to induce a senescence-like phenotype in both normal and cancer cells, highlighting its potential as a therapeutic target.[1] These application notes provide a comprehensive guide for utilizing a BAZ1A inhibitor, exemplified here as "Baz1A-IN-1," in cellular senescence assays.
Note: The specific inhibitor "this compound" is not widely documented in publicly available literature. The protocols and expected outcomes described herein are based on the established effects of BAZ1A knockdown on cellular senescence. Researchers should validate the optimal concentration and treatment duration for their specific BAZ1A inhibitor and cell lines.
Principle of Action
BAZ1A is a component of the ISWI (Imitation Switch) chromatin remodeling complex, which plays a crucial role in maintaining chromatin structure and regulating gene expression.[3][4][5] Inhibition of BAZ1A leads to the upregulation of SMAD3 expression.[1] SMAD3, in turn, activates the transcription of the cyclin-dependent kinase inhibitor 1A (CDKN1A) gene, which encodes the p21 protein.[1] p21 is a potent inhibitor of cell cycle progression and a key mediator of cellular senescence.[1][6] Therefore, pharmacological inhibition of BAZ1A is expected to induce cell cycle arrest and promote a senescent phenotype.
Key Applications
-
Induction of Senescence: Investigate the ability of BAZ1A inhibition to induce senescence in various cell types, including cancer cell lines and normal primary cells.
-
Target Validation: Confirm the role of BAZ1A as a regulator of cellular senescence in specific biological contexts.
-
Drug Screening: Utilize senescence assays as a readout for the efficacy of potential senotherapeutic agents targeting the BAZ1A pathway.
-
Mechanistic Studies: Elucidate the downstream signaling events following BAZ1A inhibition that lead to the establishment of the senescent state.
Data Presentation: Expected Quantitative Outcomes of BAZ1A Inhibition
The following tables summarize the anticipated quantitative data from key cellular senescence assays upon treatment with a BAZ1A inhibitor. These values are derived from studies involving BAZ1A knockdown and serve as a reference for expected results.[1]
Table 1: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
| Cell Line | Treatment | Percentage of SA-β-gal Positive Cells (Mean ± SD) | Fold Change vs. Control |
| A549 (Lung Cancer) | Control | 12 ± 2.5% | - |
| A549 (Lung Cancer) | BAZ1A Inhibitor | 45 ± 5.1% | 3.75 |
| U2OS (Osteosarcoma) | Control | 8 ± 1.8% | - |
| U2OS (Osteosarcoma) | BAZ1A Inhibitor | 35 ± 4.2% | 4.38 |
| HUVEC (Normal) | Control | 15 ± 3.0% | - |
| HUVEC (Normal) | BAZ1A Inhibitor | 55 ± 6.3% | 3.67 |
Table 2: p21 (CDKN1A) Expression Levels (Relative Quantification)
| Cell Line | Treatment | Relative p21 mRNA Expression (Fold Change vs. Control) | Relative p21 Protein Expression (Fold Change vs. Control) |
| A549 (Lung Cancer) | Control | 1.0 | 1.0 |
| A549 (Lung Cancer) | BAZ1A Inhibitor | 4.2 | 3.8 |
| U2OS (Osteosarcoma) | Control | 1.0 | 1.0 |
| U2OS (Osteosarcoma) | BAZ1A Inhibitor | 3.9 | 3.5 |
Table 3: Cell Proliferation Assay (e.g., EdU Incorporation)
| Cell Line | Treatment | Percentage of EdU Positive Cells (Mean ± SD) | Fold Change vs. Control |
| A549 (Lung Cancer) | Control | 65 ± 7.2% | - |
| A549 (Lung Cancer) | BAZ1A Inhibitor | 20 ± 4.5% | -0.69 |
| U2OS (Osteosarcoma) | Control | 72 ± 8.1% | - |
| U2OS (Osteosarcoma) | BAZ1A Inhibitor | 25 ± 5.0% | -0.65 |
Experimental Protocols
Protocol 1: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is for the qualitative and quantitative assessment of cellular senescence by detecting β-galactosidase activity at pH 6.0.[7][8][9][10]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 2% formaldehyde and 0.2% glutaraldehyde in PBS
-
X-gal Staining Solution:
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside)
-
40 mM citric acid/sodium phosphate buffer, pH 6.0
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl₂
-
-
Distilled water
-
Microscope
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and treat with the BAZ1A inhibitor at the desired concentration and duration. Include a vehicle-treated control.
-
Washing: Aspirate the culture medium and wash the cells twice with PBS.
-
Fixation: Add the Fixation Solution to each well and incubate for 10-15 minutes at room temperature.
-
Washing: Aspirate the Fixation Solution and wash the cells three times with PBS.
-
Staining: Add the X-gal Staining Solution to each well. Ensure the cells are completely covered.
-
Incubation: Incubate the plate at 37°C without CO₂ for 2-24 hours. Protect from light. Check for the development of a blue color periodically under a microscope.
-
Washing: Aspirate the staining solution and wash the cells twice with distilled water.
-
Imaging and Quantification: Acquire images using a bright-field microscope. Count the number of blue (senescent) cells and the total number of cells in multiple fields of view to determine the percentage of SA-β-gal positive cells.
Protocol 2: Immunofluorescence Staining for p21
This protocol allows for the visualization and quantification of the senescence marker p21.
Materials:
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Anti-p21 antibody
-
Secondary Antibody: Fluorochrome-conjugated secondary antibody (e.g., Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting Medium
-
Fluorescence Microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with the BAZ1A inhibitor and a vehicle control.
-
Fixation: Aspirate the medium, wash with PBS, and fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-p21 primary antibody in Blocking Buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Dilute the fluorochrome-conjugated secondary antibody in Blocking Buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS, protected from light.
-
Counterstaining: Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash the coverslips one final time with PBS and mount them onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images in the appropriate channels for p21 and DAPI. The intensity of the p21 signal can be quantified using image analysis software.
Mandatory Visualizations
Caption: BAZ1A Inhibition Signaling Pathway.
Caption: Experimental Workflow for Senescence Assays.
References
- 1. Chromatin remodeling factor BAZ1A regulates cellular senescence in both cancer and normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BAZ1A | Abcam [abcam.cn]
- 4. genecards.org [genecards.org]
- 5. uniprot.org [uniprot.org]
- 6. Cellular Model of p21-Induced Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 8. Senescence Associated β-galactosidase Staining [en.bio-protocol.org]
- 9. telomer.com.tr [telomer.com.tr]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Studies of BAZ1A Inhibition in Mouse Models using a Representative BAZ1A Inhibitor
For research use only. Not for use in diagnostic procedures.
Introduction
BAZ1A (Bromodomain Adjacent to Zinc Finger Domain 1A), also known as ACF1, is the regulatory subunit of the ATP-dependent chromatin remodeling complexes ACF and CHRAC. These complexes, belonging to the ISWI (imitation switch) family, play a crucial role in regulating gene expression by mobilizing nucleosomes and altering chromatin accessibility[1][2][3][4][5]. BAZ1A is involved in various fundamental cellular processes, including DNA replication, DNA damage repair, and transcriptional regulation[2][4][6]. Dysregulation of BAZ1A has been implicated in several diseases, including cancer and neurodevelopmental disorders, making it an attractive therapeutic target[1][7][8].
These application notes provide a comprehensive overview and experimental protocols for the in vivo evaluation of a representative BAZ1A inhibitor, hereafter referred to as Baz1A-IN-1 , in mouse models. The information is curated for researchers, scientists, and drug development professionals investigating the therapeutic potential of BAZ1A inhibition.
Mechanism of Action
BAZ1A, as part of the ACF and CHRAC complexes, interacts with the catalytic ATPase subunit SMARCA5 (also known as SNF2H) to modulate chromatin structure[4][5]. The bromodomain of BAZ1A is a key functional module that recognizes acetylated histones, tethering the remodeling complex to specific genomic regions. This compound is a hypothetical selective inhibitor that targets the bromodomain of BAZ1A, thereby preventing its recruitment to chromatin and disrupting the function of the ACF/CHRAC complexes. This leads to alterations in gene expression programs that are dependent on BAZ1A-mediated chromatin remodeling. For instance, inhibition of BAZ1A has been shown to impact the Wnt/β-catenin signaling pathway and the E2F transcription program, which are critical for cell cycle progression and proliferation[1][7].
Signaling Pathways
BAZ1A is a key regulator of multiple signaling pathways. Below are diagrams illustrating its role in the Wnt/β-catenin and E2F1 signaling cascades.
Caption: BAZ1A in the Wnt/β-catenin signaling pathway.
Caption: BAZ1A's role in activating the E2F transcription program.
Quantitative Data from In Vivo Mouse Models
The following tables summarize quantitative data from studies using BAZ1A knockout or knockdown mouse models, which can serve as a benchmark for the expected effects of a BAZ1A inhibitor like This compound .
Table 1: Effects of BAZ1A Depletion on Tumor Growth in Xenograft Mouse Models
| Cancer Type | Mouse Model | BAZ1A Modulation | Tumor Growth Inhibition | Key Molecular Changes | Reference |
| Colorectal Cancer | Athymic Nude Mice | BAZ1A Knockout | Significant reduction in tumor growth | Downregulation of Wnt/β-catenin signaling components (β-catenin, c-MYC, MMP7) | [7] |
| Glioblastoma | Orthotopic Xenograft Mice | BAZ1A Silencing (shRNA) | Inhibition of glioma tumor growth | - | [1][3] |
Table 2: Phenotypic Consequences of BAZ1A Knockout in Mice
| Phenotype | Mouse Strain | Observation | Notes | Reference |
| Fertility | C57BL/6N | Male-specific sterility | Due to improper gene expression during spermatogenesis | [2][9] |
| Viability | C57BL/6N | Viable with normal Mendelian ratios | - | [2][9] |
| DNA Repair | C57BL/6N | Able to repair DNA damage from mitomycin C exposure | - | [2][9] |
| Behavior | - | Hypoactivity | - | [8] |
| Body Composition | - | Decreased body mass, length, and fat | - | [8] |
Experimental Protocols
The following are generalized protocols for in vivo studies using This compound in mouse models of cancer. These should be adapted based on the specific experimental goals.
Protocol 1: Evaluation of Anti-Tumor Efficacy in a Xenograft Model
Objective: To determine the efficacy of This compound in inhibiting tumor growth in a subcutaneous xenograft mouse model.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose, 0.2% Tween 80 in sterile water)
-
Cancer cell line of interest (e.g., colorectal or glioblastoma cell lines)
-
Immunocompromised mice (e.g., athymic nude or NSG mice), 6-8 weeks old
-
Sterile PBS and cell culture medium
-
Calipers for tumor measurement
-
Standard animal housing and handling equipment
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS or medium at a concentration of 5 x 107 cells/mL.
-
Inject 100 µL of the cell suspension (5 x 106 cells) subcutaneously into the flank of each mouse[7].
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth every 2-3 days using calipers.
-
When tumors reach a mean volume of 100-200 mm3, randomize mice into treatment and control groups (n=5-10 mice per group).
-
-
Drug Administration:
-
Prepare This compound in the vehicle solution at the desired concentrations.
-
Administer This compound or vehicle to the respective groups via the appropriate route (e.g., oral gavage, intraperitoneal injection). The dosing schedule will need to be optimized (e.g., once daily for 21 days).
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight twice a week[7]. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Observe the general health and behavior of the mice daily.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (e.g., after 30 days or when tumors in the control group reach a predetermined size), euthanize the mice[7].
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting, RNA sequencing).
-
Protocol 2: Orthotopic Glioblastoma Model
Objective: To assess the efficacy of This compound in a more clinically relevant orthotopic glioblastoma mouse model.
Materials:
-
Luciferase-expressing glioblastoma cells (e.g., U87-luc)
-
Immunocompromised mice
-
Stereotactic apparatus
-
Bioluminescence imaging system
-
This compound and vehicle
Procedure:
-
Intracranial Cell Implantation:
-
Anesthetize the mice and secure them in a stereotactic frame.
-
Inject a small volume (e.g., 2-5 µL) of glioblastoma cell suspension into the desired brain region (e.g., striatum).
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth using bioluminescence imaging weekly.
-
-
Treatment:
-
Once a detectable tumor signal is observed, begin treatment with This compound or vehicle as described in Protocol 1.
-
-
Efficacy Assessment:
-
Continue to monitor tumor growth via bioluminescence.
-
Monitor for neurological symptoms and changes in body weight.
-
The primary endpoint is typically survival.
-
-
Analysis:
-
At the study endpoint, collect brain tissue for histological analysis to confirm tumor burden and assess treatment effects.
-
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo efficacy studies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Mouse BAZ1A (ACF1) Is Dispensable for Double-Strand Break Repair but Is Essential for Averting Improper Gene Expression during Spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. proteopedia.org [proteopedia.org]
- 5. uniprot.org [uniprot.org]
- 6. Non-canonical reader modules of BAZ1A promote recovery from DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alternative splicing of BAZ1A in colorectal cancer disrupts the DNA damage response and increases chemosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Role for the Chromatin‐Remodeling Factor BAZ1A in Neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse BAZ1A (ACF1) Is Dispensable for Double-Strand Break Repair but Is Essential for Averting Improper Gene Expression during Spermatogenesis | PLOS Genetics [journals.plos.org]
Probing BAZ1A Function: Western Blot Analysis of BAZ1A Inhibition by Baz1A-IN-1
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
BAZ1A (Bromodomain Adjacent to Zinc Finger Domain 1A), also known as ACF1, is a key component of several ATP-dependent chromatin remodeling complexes, including the Chromatin Assembly Factor (ACF) and Chromatin Accessibility Complex (CHRAC). These complexes play a crucial role in regulating gene expression by modulating nucleosome spacing and accessibility of DNA to transcription factors. BAZ1A is involved in a variety of cellular processes, including DNA replication, DNA damage repair, and the regulation of transcription. Dysregulation of BAZ1A has been implicated in several diseases, including cancer and neurodevelopmental disorders, making it an attractive target for therapeutic intervention.
Baz1A-IN-1 is a potent and specific small molecule inhibitor of the BAZ1A bromodomain, a structural domain that recognizes and binds to acetylated lysine residues on histones and other proteins. By binding to the bromodomain of BAZ1A with a high affinity (Kd = 0.52 μM), this compound effectively disrupts the interaction of BAZ1A with acetylated chromatin, thereby inhibiting its function.[1][2] This inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells with high BAZ1A expression, highlighting its therapeutic potential.
Recent studies have identified the E2F transcription program as a key downstream pathway regulated by BAZ1A.[1] BAZ1A appears to be essential for the expression of E2F1, a critical regulator of the cell cycle.[1][3] Therefore, inhibition of BAZ1A with this compound is expected to downregulate the E2F1 signaling pathway, leading to cell cycle arrest.
This document provides detailed protocols for utilizing Western blot analysis to investigate the inhibition of BAZ1A by this compound and to assess the downstream effects on the E2F1 signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity of this compound.
| Inhibitor | Target | Binding Affinity (Kd) | Assay Method |
| This compound | BAZ1A Bromodomain | 0.52 μM | Microscale Thermophoresis (MST) |
| Cell Line | Treatment | Effect | Reported Outcome |
| Glioblastoma Cells | BAZ1A Inhibition (Pharmacological) | Cell Cycle Arrest | G1 Phase Arrest |
| Glioblastoma Cells | BAZ1A Inhibition (Pharmacological) | Apoptosis | Induction of Programmed Cell Death |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the BAZ1A signaling pathway and the experimental workflow for Western blot analysis of BAZ1A inhibition.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Seed cells (e.g., U87-MG or other glioblastoma cell lines with high BAZ1A expression) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A dose-response experiment could include concentrations ranging from 1 µM to 20 µM.
-
Treatment: The following day, replace the culture medium with fresh medium containing the desired concentrations of this compound or DMSO as a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) to assess the time-dependent effects of the inhibitor.
Western Blot Protocol
A. Cell Lysis
-
After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.
B. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit according to the manufacturer's instructions.
-
Based on the protein concentration, calculate the volume of each lysate required to obtain equal amounts of protein for each sample (typically 20-30 µg per lane).
-
Prepare the samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
C. SDS-PAGE and Protein Transfer
-
Load the prepared samples into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target proteins; BAZ1A is ~180 kDa, E2F1 is ~60 kDa).
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
D. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-BAZ1A, rabbit anti-E2F1) diluted in the blocking buffer overnight at 4°C with gentle agitation. A loading control antibody (e.g., mouse anti-GAPDH or anti-β-actin) should also be used to ensure equal protein loading.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
E. Detection and Analysis
-
Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate the membrane with the substrate.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the intensity of the corresponding loading control bands.
Expected Results
Based on the known function of BAZ1A and the mechanism of this compound, the following outcomes are expected from the Western blot analysis:
-
BAZ1A Protein Levels: Treatment with this compound is not expected to directly alter the total protein levels of BAZ1A, as its mechanism of action is to inhibit the function of the bromodomain, not to induce protein degradation. Therefore, BAZ1A protein levels should remain relatively constant across all treatment groups.
-
E2F1 Protein Levels: As BAZ1A is required for the expression of E2F1, treatment with this compound is expected to cause a dose- and time-dependent decrease in the protein levels of E2F1. This would be a key indicator of the inhibitor's efficacy in the cellular context.
By following these protocols, researchers can effectively utilize Western blot analysis to investigate the cellular effects of this compound, confirm its mechanism of action, and elucidate its impact on downstream signaling pathways crucial for cell proliferation and survival.
References
Application Notes and Protocols for RNA-seq Analysis Following Baz1A-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAZ1A (Bromodomain Adjacent to Zinc Finger Domain 1A), also known as ACF1, is a critical accessory subunit of the ATP-dependent chromatin remodeling complex ACF (ATP-utilizing Chromatin Assembly and Remodeling Factor).[1][2] This complex, part of the ISWI (Imitation Switch) family, plays a fundamental role in organizing chromatin by establishing and maintaining evenly spaced nucleosomes.[3][4][5] Through its interaction with the ATPase subunit SMARCA5, BAZ1A is involved in several essential cellular processes, including transcriptional regulation, DNA damage repair, and DNA replication.[1][3][6]
Dysregulation of BAZ1A has been implicated in various diseases. It acts as a transcriptional repressor for genes regulated by the vitamin D receptor and its mutation can affect pathways crucial for neurodevelopment, such as Wnt signaling.[7][8] Furthermore, BAZ1A is highly expressed in cancers like glioblastoma, where it promotes tumor growth by activating the E2F transcription program, highlighting it as a promising therapeutic target.[9]
Baz1A-IN-1 is a small molecule inhibitor designed to target the bromodomain of BAZ1A. The bromodomain is a protein module that recognizes acetylated lysine residues on histones, a key step in chromatin remodeling. By inhibiting the BAZ1A bromodomain, this compound is expected to disrupt its function, leading to alterations in chromatin structure and downstream gene expression.
These application notes provide a comprehensive framework for utilizing RNA sequencing (RNA-seq) to elucidate the transcriptomic consequences of this compound treatment. The following sections detail the experimental protocols, from cell treatment to bioinformatic analysis, and provide examples of how to present the resulting data.
Signaling Pathway and Inhibitor Mechanism
The BAZ1A-containing ISWI complex modulates gene expression by altering nucleosome positioning at gene promoters and enhancers. Inhibition by this compound disrupts this process, leading to widespread changes in the cellular transcriptome.
Experimental Protocols
A robust experimental design is crucial for obtaining high-quality, interpretable RNA-seq data. The following protocols provide a step-by-step guide from cell culture to data analysis.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line Selection : Choose a cell line relevant to the research question (e.g., a glioblastoma cell line like U87-MG for cancer studies). Culture cells under standard conditions (e.g., 37°C, 5% CO₂ in DMEM with 10% FBS).
-
Seeding : Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Determine the optimal concentration and treatment duration through preliminary dose-response and time-course experiments (e.g., MTT assay for viability, qPCR for a known target gene).
-
Experimental Groups :
-
Vehicle Control : Treat cells with the same volume of solvent (e.g., DMSO) as the inhibitor group.
-
This compound Treatment : Treat cells with the predetermined optimal concentration of this compound.
-
Replicates : Prepare at least three biological replicates for each experimental group to ensure statistical power.
-
-
Incubation : Incubate cells for the determined duration (e.g., 24, 48 hours).
-
Harvesting : After incubation, wash cells with ice-cold PBS, and lyse them directly in the plate using a suitable lysis buffer (e.g., Buffer RLT from Qiagen RNeasy Kit) containing a reducing agent. Homogenize the lysate.
Protocol 2: RNA Extraction and Quality Control
-
RNA Isolation : Extract total RNA from the cell lysates using a column-based kit (e.g., Qiagen RNeasy Mini Kit) or TRIzol reagent, following the manufacturer's protocol. Include an on-column DNase digestion step to remove contaminating genomic DNA.
-
Quality Assessment :
-
Quantification : Measure RNA concentration using a spectrophotometer like the NanoDrop or a fluorometric method like Qubit.
-
Purity : Assess purity using the A260/A280 (aim for ~2.0) and A260/A230 (aim for >1.8) ratios from the spectrophotometer.
-
Integrity : Determine the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or TapeStation. A RIN value ≥ 8 is recommended for high-quality RNA-seq.
-
Protocol 3: RNA-seq Library Preparation and Sequencing
-
Library Preparation Kit : Select a suitable library preparation kit based on the amount of input RNA and experimental goals (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit for poly(A) selection or Ribo-Zero Plus for rRNA depletion).
-
mRNA Enrichment/rRNA Depletion :
-
For most analyses of protein-coding genes, enrich for polyadenylated mRNA.
-
If studying non-coding RNAs or degraded samples, perform ribosomal RNA (rRNA) depletion.
-
-
Fragmentation and Priming : Fragment the RNA into smaller pieces using enzymatic or chemical methods.
-
First and Second Strand cDNA Synthesis : Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand synthesis.
-
End Repair and Adenylation : Repair the ends of the double-stranded cDNA and add a single 'A' base to the 3' ends.
-
Adapter Ligation : Ligate sequencing adapters to the cDNA fragments. These adapters contain sequences for amplification and binding to the sequencer flow cell.
-
PCR Amplification : Amplify the adapter-ligated library to generate enough material for sequencing. Use a minimal number of PCR cycles to avoid amplification bias.
-
Library QC and Sequencing : Validate the final library size and concentration using a Bioanalyzer and qPCR. Pool libraries and sequence them on an Illumina platform (e.g., NovaSeq 6000) to a desired depth (e.g., 20-30 million paired-end reads per sample).
Data Presentation: Quantitative Analysis
Following sequencing, the raw data must be processed and analyzed to identify changes in gene expression. The results should be summarized in clear, concise tables.
Table 1: Example of Top Differentially Expressed Genes (DEGs) Following this compound Treatment
| Gene Symbol | log2(Fold Change) | p-value | Adjusted p-value (FDR) | Description |
| Upregulated Genes | ||||
| E2F1 | 2.58 | 1.2e-15 | 3.5e-14 | E2F Transcription Factor 1 |
| CCNE1 | 2.15 | 4.5e-12 | 8.1e-11 | Cyclin E1 |
| MYC | 1.98 | 7.8e-11 | 1.1e-09 | MYC Proto-Oncogene |
| WNT5A | 1.75 | 3.2e-09 | 2.9e-08 | Wnt Family Member 5A |
| Downregulated Genes | ||||
| CYP24A1 | -3.12 | 8.9e-18 | 5.5e-17 | Cytochrome P450 Family 24 Subfamily A Member 1 |
| CDKN1A | -2.45 | 6.1e-14 | 1.2e-12 | Cyclin Dependent Kinase Inhibitor 1A (p21) |
| VDR | -1.89 | 9.3e-10 | 9.9e-09 | Vitamin D Receptor |
| GADD45A | -1.67 | 5.4e-08 | 4.1e-07 | Growth Arrest and DNA Damage Inducible Alpha |
Note: This table contains simulated data based on the known functions of BAZ1A for illustrative purposes.[7][8][9]
Table 2: Example of Enriched Gene Ontology (GO) Terms for DEGs
| GO Term ID | Description | Ontology | Gene Count | Adjusted p-value (FDR) |
| GO:0006355 | Regulation of Transcription, DNA-templated | Biological Process | 254 | 1.2e-25 |
| GO:0007049 | Cell Cycle | Biological Process | 189 | 3.7e-21 |
| GO:0045893 | Positive Regulation of Transcription | Biological Process | 150 | 5.5e-18 |
| GO:0000070 | Mitotic Sister Chromatid Segregation | Biological Process | 78 | 2.1e-15 |
| GO:0006281 | DNA Repair | Biological Process | 112 | 8.9e-13 |
| GO:0005654 | Nucleoplasm | Cellular Component | 450 | 6.4e-30 |
| GO:0005730 | Nucleolus | Cellular Component | 210 | 1.8e-22 |
| GO:0003677 | DNA Binding | Molecular Function | 315 | 4.0e-28 |
| GO:0043565 | Sequence-Specific DNA Binding | Molecular Function | 221 | 9.1e-24 |
Note: This table contains simulated data for illustrative purposes.[8]
Experimental and Bioinformatic Workflow
The overall process involves a series of steps from the biological experiment to the final interpretation of the data. The workflow ensures that each stage is logically connected and contributes to the final research goals.
References
- 1. Bromodomain adjacent to zinc finger - Proteopedia, life in 3D [proteopedia.org]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. diseases.jensenlab.org [diseases.jensenlab.org]
- 4. Mouse BAZ1A (ACF1) is dispensable for double-strand break repair but is essential for averting improper gene expression during spermatogenesis. [diagenode.com]
- 5. Mouse BAZ1A (ACF1) Is Dispensable for Double-Strand Break Repair but Is Essential for Averting Improper Gene Expression during Spermatogenesis | PLOS Genetics [journals.plos.org]
- 6. Non-canonical reader modules of BAZ1A promote recovery from DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Role for the Chromatin-Remodeling Factor BAZ1A in Neurodevelopment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Role for the Chromatin‐Remodeling Factor BAZ1A in Neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Optimizing Baz1A-IN-1 Incubation Time for Maximum Inhibition: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time of Baz1A-IN-1 for maximal inhibition of its target, BAZ1A. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is Baz1A and what is its function?
BAZ1A, or Bromodomain Adjacent to Zinc Finger Domain 1A, is a protein that plays a crucial role in chromatin remodeling. It is a component of the ISWI (Imitation Switch) family of chromatin remodeling complexes.[1][2][3] These complexes utilize the energy from ATP hydrolysis to reposition nucleosomes along the DNA, thereby regulating gene expression, DNA replication, and DNA repair.[1][2][3] BAZ1A is involved in several key cellular processes, including the DNA damage response, the E2F transcription program, Wnt signaling, and Vitamin D receptor signaling.[4][5][6][7][8]
Q2: What is this compound and how does it work?
This compound is a small molecule inhibitor that specifically targets the bromodomain of BAZ1A.[9] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, a key mechanism for recruiting chromatin remodeling complexes to specific genomic locations. By binding to the BAZ1A bromodomain, this compound prevents BAZ1A from interacting with acetylated histones, thereby inhibiting its function in chromatin remodeling and downstream signaling pathways. A potent BAZ1A bromodomain inhibitor, referred to as Cpd-2 (likely analogous to this compound), has been shown to have a dissociation constant (Kd) of 0.52 μM.[9]
Q3: Why is optimizing the incubation time for this compound important?
Optimizing the incubation time is critical to ensure that the inhibitor has sufficient time to reach equilibrium with its target, BAZ1A, leading to maximal and reproducible inhibition. Insufficient incubation can result in an underestimation of the inhibitor's potency (e.g., an artificially high IC50 value). Conversely, excessively long incubation times can lead to off-target effects, cellular toxicity, or degradation of the inhibitor or target protein, confounding the experimental results.
Q4: What is the general principle for determining the optimal incubation time?
The optimal incubation time depends on the kinetics of the inhibitor binding to its target, specifically the association rate constant (ka) and the dissociation rate constant (kd), which together determine the dissociation constant (Kd = kd/ka). The goal is to allow the binding reaction to reach equilibrium. For many inhibitors, a pre-incubation period of 15-30 minutes is sufficient. However, for tight-binding inhibitors or inhibitors with slow binding kinetics, longer incubation times may be necessary.[1][10][11]
Troubleshooting Guide
Issue 1: High variability in inhibition data between experiments.
-
Possible Cause: Inconsistent incubation times.
-
Troubleshooting Step: Standardize the pre-incubation time for this compound with the BAZ1A protein or in your cellular assay across all experiments. Use a timer to ensure accuracy.
-
Possible Cause: Inhibitor instability.
-
Troubleshooting Step: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.
Issue 2: The observed IC50 value is higher than expected.
-
Possible Cause: Insufficient incubation time for the inhibitor to reach binding equilibrium.
-
Troubleshooting Step: Perform a time-course experiment to determine the optimal pre-incubation time. Incubate this compound with your experimental system for varying durations (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr) before initiating the assay. Plot the percentage of inhibition against the incubation time to identify the point at which a plateau is reached.
-
Possible Cause: High concentration of the target protein (in biochemical assays).
-
Troubleshooting Step: Ensure that the concentration of BAZ1A used in the assay is well below the Kd of the inhibitor to avoid stoichiometric inhibition, which can lead to an overestimation of the IC50.
Issue 3: Signs of cellular toxicity are observed at effective inhibitor concentrations.
-
Possible Cause: The incubation time is too long, leading to off-target effects.
-
Troubleshooting Step: Reduce the incubation time to the minimum required to achieve maximal inhibition, as determined by your time-course experiment. Consider using a lower, but still effective, concentration of this compound if possible.
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time in a Biochemical Assay
This protocol describes a general method to determine the optimal pre-incubation time for this compound with recombinant BAZ1A protein.
Materials:
-
Recombinant BAZ1A protein
-
This compound
-
Assay buffer
-
Substrate for BAZ1A (if applicable to the assay readout)
-
Detection reagents
-
Microplate reader
Procedure:
-
Prepare a solution of recombinant BAZ1A protein in assay buffer at a concentration appropriate for your assay.
-
Prepare a dilution series of this compound in assay buffer. Include a vehicle control (e.g., DMSO).
-
In a multi-well plate, add the BAZ1A protein solution to each well.
-
Add the this compound dilutions or vehicle control to the wells.
-
Incubate the plate at the desired temperature for a series of time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
At each time point, initiate the reaction by adding the substrate.
-
Allow the reaction to proceed for a fixed amount of time.
-
Stop the reaction and add the detection reagents according to the manufacturer's instructions.
-
Read the signal on a microplate reader.
-
Calculate the percent inhibition for each concentration and time point relative to the vehicle control.
-
Plot percent inhibition versus incubation time for a fixed, near-IC50 concentration of this compound. The optimal incubation time is the point at which the inhibition reaches a plateau.
Data Presentation
Table 1: Hypothetical Time-Course Inhibition Data for this compound
| Incubation Time (minutes) | % Inhibition (at 0.5 µM this compound) |
| 0 | 15.2 ± 2.1 |
| 15 | 45.8 ± 3.5 |
| 30 | 68.3 ± 4.2 |
| 60 | 85.1 ± 2.9 |
| 120 | 86.2 ± 3.1 |
| 240 | 85.9 ± 3.3 |
Data are presented as mean ± standard deviation.
Table 2: Determining IC50 with Optimized Incubation Time
| This compound Conc. (µM) | % Inhibition (60 min incubation) |
| 0.01 | 5.6 ± 1.1 |
| 0.1 | 25.4 ± 2.8 |
| 0.5 | 85.1 ± 2.9 |
| 1 | 92.3 ± 1.5 |
| 10 | 98.7 ± 0.8 |
Data are presented as mean ± standard deviation.
Visualizations
Signaling Pathways Involving BAZ1A
Caption: BAZ1A signaling pathways and the inhibitory action of this compound.
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for determining the optimal incubation time of this compound.
Logical Relationship for Troubleshooting High IC50 Values
Caption: Troubleshooting guide for unexpectedly high IC50 values with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. BAZ1A bromodomain adjacent to zinc finger domain 1A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. Non-canonical reader modules of BAZ1A promote recovery from DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into ISWI group Chromatin Remodeler BAZ1A (bromodomain adjacent to zinc finger domain 1A): A Key Player of E2F transcription program in glioma [etd.iisc.ac.in]
- 6. A Role for the Chromatin‐Remodeling Factor BAZ1A in Neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Role for the Chromatin-Remodeling Factor BAZ1A in Neurodevelopment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. African American Prostate Cancer Displays Quantitatively Distinct Vitamin D Receptor Cistrome-transcriptome Relationships Regulated by BAZ1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of BAZ1A bromodomain inhibitors with the aid of virtual screening and activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. chemrxiv.org [chemrxiv.org]
Technical Support Center: Confirming BAZ1A Inhibition by Baz1A-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in confirming the inhibition of BAZ1A by the small molecule inhibitor Baz1A-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is BAZ1A and what is its function?
BAZ1A, also known as ACF1, is a key component of the ATP-dependent chromatin remodeling complex ACF (ATP-utilizing chromatin assembly and remodeling factor).[1][2] This complex plays a crucial role in organizing nucleosomes, which are the fundamental units of chromatin. By repositioning nucleosomes, the BAZ1A-containing complex regulates the accessibility of DNA to the cellular machinery responsible for gene expression, DNA replication, and DNA repair.[1]
Q2: What is this compound and how does it work?
This compound is a potent and specific small molecule inhibitor of the BAZ1A protein.[3][4][5][6][7] It functions by targeting the bromodomain of BAZ1A, a protein module that recognizes and binds to acetylated lysine residues on histone proteins.[5][6][7] By occupying the bromodomain, this compound prevents BAZ1A from interacting with chromatin, thereby inhibiting its remodeling activity.
Q3: What is the binding affinity of this compound for the BAZ1A bromodomain?
This compound exhibits a strong binding affinity for the BAZ1A bromodomain with a dissociation constant (Kd) of 0.52 μM.[3][4][5][6][7]
Quantitative Data Summary
Table 1: this compound Inhibitor Profile
| Parameter | Value | Reference |
| Target | BAZ1A (Bromodomain) | [3][4][5][6][7] |
| Kd | 0.52 μM | [3][4][5][6][7] |
Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines with High BAZ1A Expression
| Cell Line | Cancer Type | IC50 (μM) | Reference |
| THP-1 | Acute Myeloid Leukemia | 5.08 | [5] |
| ZR-75-30 | Breast Cancer | 4.29 | [5] |
| BT474 | Breast Cancer | 10.65 | [5] |
| H1975 | Non-Small Cell Lung Cancer | 7.70 | [5] |
Troubleshooting Guides
Confirming Target Engagement: Cellular Thermal Shift Assay (CETSA)
Q4: How can I confirm that this compound is binding to BAZ1A inside the cell?
The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for verifying target engagement in a cellular context.[8][9][10] The principle behind CETSA is that when a ligand (like this compound) binds to its target protein (BAZ1A), it stabilizes the protein's structure, making it more resistant to heat-induced denaturation. This stabilization can be detected by Western blotting.[8][10]
Experimental Workflow: CETSA
Caption: CETSA experimental workflow for confirming this compound target engagement.
Detailed Protocol: CETSA for BAZ1A
-
Cell Culture and Treatment: Plate your cells of interest and allow them to adhere. Treat the cells with the desired concentration of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-4 hours).
-
Harvesting: After treatment, harvest the cells by trypsinization or scraping, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation and Western Blotting: Carefully collect the supernatant (soluble protein fraction). Determine the protein concentration, normalize the samples, and analyze the levels of soluble BAZ1A by Western blotting using a validated BAZ1A antibody.
Q5: What is the expected outcome of a successful CETSA experiment?
In the vehicle-treated samples, you should observe a decrease in the amount of soluble BAZ1A as the temperature increases, indicating its denaturation. In the this compound-treated samples, BAZ1A should be more stable at higher temperatures, resulting in a higher amount of soluble BAZ1A compared to the vehicle-treated control at the same temperatures. This "thermal shift" confirms that the inhibitor is binding to and stabilizing BAZ1A within the cells.
Q6: I am not seeing a clear thermal shift. What could be wrong?
-
Suboptimal inhibitor concentration or incubation time: Titrate the concentration of this compound and the incubation time to ensure sufficient cellular uptake and target binding.
-
Incorrect temperature range: The optimal temperature range for BAZ1A denaturation may vary between cell lines. Adjust the temperature gradient to ensure you are capturing the protein's melting curve.
-
Poor antibody quality: Use a BAZ1A antibody that is validated for Western blotting and provides a strong, specific signal.
-
Inefficient cell lysis: Ensure complete cell lysis to release the soluble proteins.
Assessing Downstream Functional Consequences
Q7: How can I measure the functional consequences of BAZ1A inhibition?
Since BAZ1A is a chromatin remodeler that regulates gene expression, you can assess the functional consequences of its inhibition by:
-
Western Blotting for BAZ1A protein levels: While this compound is an inhibitor, not a degrader, it's good practice to check if prolonged inhibition affects BAZ1A protein stability.
-
Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR): This technique allows you to determine if this compound treatment reduces the binding of BAZ1A to the promoter regions of its known target genes.
-
Reverse Transcription Quantitative PCR (RT-qPCR): This method measures changes in the mRNA expression levels of BAZ1A target genes following inhibitor treatment.
Signaling Pathway: BAZ1A in Chromatin Remodeling and Gene Regulation
Caption: BAZ1A signaling pathway and the mechanism of action of this compound.
Detailed Protocol: Western Blot for BAZ1A
-
Cell Lysis: Treat cells with this compound or vehicle. Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a validated primary antibody against BAZ1A overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.
Detailed Protocol: ChIP-qPCR for BAZ1A Target Genes
-
Cross-linking: Treat cells with this compound or vehicle. Cross-link protein to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Immunoprecipitate the BAZ1A-DNA complexes overnight at 4°C using a ChIP-validated BAZ1A antibody. Use a non-specific IgG as a negative control.
-
Washes and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C and treat with RNase A and Proteinase K. Purify the DNA.
-
qPCR Analysis: Perform qPCR using primers specific for the promoter regions of known BAZ1A target genes (e.g., CYP24A1, SMARCA4) and a negative control region.
Q8: I am not seeing a decrease in BAZ1A binding at target gene promoters after inhibitor treatment. What could be the issue?
-
Ineffective inhibitor treatment: Confirm target engagement with CETSA first.
-
Poor antibody for ChIP: Use an antibody specifically validated for ChIP. The epitope recognized by a Western blot antibody may be masked in the context of cross-linked chromatin.
-
Suboptimal chromatin shearing: Ensure your chromatin is sheared to the appropriate size range.
-
Incorrect primer design: Verify that your qPCR primers amplify the correct region of the target gene promoter.
Table 3: Validated qPCR Primers for Human BAZ1A Target Gene Analysis
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |
| BAZ1A | GTGAAGAAACTGTCAAGCACCTC | GAACTCCTGCTTTGCCTGTCGT | [11] |
| CYP24A1 | (User to design and validate primers for the promoter region) | (User to design and validate primers for the promoter region) | [12] |
| SMARCA4 | (User to design and validate primers for the promoter region) | (User to design and validate primers for the promoter region) | [12] |
Note: Primer sequences for target gene promoters need to be designed and validated based on published BAZ1A ChIP-seq data or literature.
Measuring Effects on Cell Viability
Q9: How do I assess the effect of BAZ1A inhibition on cell proliferation?
You can perform a cell viability assay, such as the MTT or CellTiter-Glo assay, to determine the IC50 of this compound in your cell line of interest.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining the IC50 of this compound.
Detailed Protocol: Cell Viability Assay
-
Cell Seeding: Seed your cells in a 96-well plate at an appropriate density.
-
Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM). Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 to 96 hours.
-
Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo) according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Plot the cell viability against the inhibitor concentration and calculate the IC50 value using a suitable software.
Q10: The IC50 value I obtained is different from the published data. Why?
-
Different cell line: The sensitivity to this compound is cell-line dependent and correlates with the expression level of BAZ1A.[5]
-
Variations in assay conditions: Differences in cell seeding density, incubation time, and the specific viability assay used can all affect the calculated IC50.
-
Compound stability: Ensure that your stock of this compound is stored correctly and has not degraded.
By following these guidelines and protocols, researchers should be able to confidently confirm the inhibition of BAZ1A by this compound and investigate its downstream cellular effects.
References
- 1. BAZ1A | Abcam [abcam.com]
- 2. genecards.org [genecards.org]
- 3. selleckchem.com [selleckchem.com]
- 4. BAZ1A inhibitor Cpd2 (this compound) | BAZ1A inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | BAZ1A抑制剂 | MCE [medchemexpress.cn]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CETSA [cetsa.org]
- 10. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
- 12. A Role for the Chromatin‐Remodeling Factor BAZ1A in Neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of Baz1A-IN-1 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming the poor aqueous solubility of Baz1A-IN-1, a potent inhibitor of the BAZ1A bromodomain.
Troubleshooting Guide: Overcoming this compound Solubility Issues
This guide addresses common problems encountered when preparing aqueous solutions of this compound for in vitro experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer (e.g., PBS, cell culture media). | This compound has low aqueous solubility. The final concentration in the aqueous solution may exceed its solubility limit. | 1. Decrease the final concentration: If experimentally feasible, lower the final working concentration of this compound. 2. Increase the DMSO concentration: Ensure the final DMSO concentration in your aqueous solution is as high as your experiment can tolerate (typically ≤ 0.5% to 1% for most cell-based assays) to help maintain solubility. 3. Use a co-solvent: Consider preparing an intermediate dilution in a water-miscible organic solvent like ethanol before the final dilution in aqueous buffer. 4. Gentle warming: Briefly warm the final solution to 37°C to aid dissolution, but be cautious of compound stability at elevated temperatures. |
| Difficulty dissolving the compound, even in DMSO. | The compound may have formed aggregates or may require energy to dissolve fully. | The manufacturer of this compound recommends the use of ultrasonication and warming (up to 60°C) to dissolve the compound in DMSO at 25 mg/mL[1]. Ensure the vial is tightly capped during warming to prevent evaporation. |
| Inconsistent experimental results. | Poor solubility can lead to inconsistent effective concentrations of the inhibitor in your experiments. | 1. Prepare fresh dilutions: Prepare working solutions from your DMSO stock immediately before each experiment. 2. Vortex thoroughly: Ensure vigorous vortexing during each dilution step to maximize dissolution. 3. Visually inspect for precipitation: Before adding the final solution to your cells or assay, visually inspect it for any signs of precipitation. If precipitation is observed, consider the troubleshooting steps for precipitation. |
| Need for a higher concentration in aqueous solution than achievable with DMSO alone. | The required experimental concentration exceeds the aqueous solubility of this compound, even with a tolerable percentage of DMSO. | 1. Formulation with excipients: For more advanced applications, consider formulating this compound with solubility-enhancing excipients such as cyclodextrins. This requires optimization and is typically explored in later-stage drug development. 2. pH adjustment: Although less common for in vitro assays due to potential effects on the experiment, the solubility of some compounds can be influenced by pH. This would require careful characterization of the compound's pKa and experimental validation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO at a concentration of 25 mg/mL (73.45 mM) with the aid of ultrasonication and warming to 60°C[1].
Q2: I don't have a sonicator. Can I still dissolve this compound in DMSO?
A2: While sonication is recommended for efficient dissolution, you can try extended vortexing and gentle warming (up to 60°C). Ensure the compound is fully dissolved before use.
Q3: What is the expected aqueous solubility of this compound?
Q4: How can I determine the kinetic solubility of this compound in my experimental buffer?
A4: You can perform a kinetic solubility assay. A general protocol involves preparing serial dilutions of your DMSO stock solution in the aqueous buffer of interest and observing the concentration at which precipitation occurs. This can be done visually or measured more accurately using techniques like nephelometry or UV spectrophotometry after filtration[2][3][4].
Q5: Can I use solvents other than DMSO to prepare my stock solution?
A5: While DMSO is the recommended solvent, other organic solvents like N,N-dimethylformamide (DMF) or ethanol may also dissolve this compound, as is common for quinazoline derivatives[5]. However, the solubility in these solvents has not been reported and would need to be determined empirically. Also, consider the compatibility of these solvents with your specific experimental setup.
Q6: How should I store the this compound stock solution?
A6: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Known Solubility of this compound
| Solvent | Concentration | Method | Source |
| DMSO | 25 mg/mL (73.45 mM) | Ultrasonic and warming to 60°C | [1] |
Table 2: Example Template for Reporting Experimentally Determined Kinetic Solubility
| Aqueous Buffer | Method | Maximum Soluble Concentration (µM) | Observations |
| PBS, pH 7.4 | Visual Inspection | Enter Data | e.g., Precipitation observed at concentrations > X µM |
| DMEM + 10% FBS | Nephelometry | Enter Data | Enter Data |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 340.36 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Ultrasonicator (optional)
Procedure:
-
Weigh out 3.4 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a 60°C water bath or heat block for 5-10 minutes. Periodically remove and vortex the tube.
-
If available, use an ultrasonicator for 10-15 minutes to aid dissolution.
-
Visually inspect the solution to ensure no solid particles remain.
-
Once fully dissolved, aliquot the 10 mM stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assay by Visual Inspection
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Clear microplate or microcentrifuge tubes
-
Precision pipettes
Procedure:
-
Prepare a series of dilutions of your 10 mM DMSO stock in DMSO (e.g., 5 mM, 2 mM, 1 mM, 0.5 mM, etc.).
-
In a clear microplate, add a fixed volume of your aqueous buffer to each well (e.g., 99 µL).
-
Add a small volume of each DMSO dilution to the corresponding wells to achieve a consistent final DMSO concentration (e.g., 1 µL of each DMSO dilution to 99 µL of buffer, for a 1% final DMSO concentration). This will give you a range of final this compound concentrations (e.g., 100 µM, 50 µM, 20 µM, 10 µM, 5 µM, etc.).
-
Include a control well with only DMSO and buffer.
-
Mix the plate well and let it incubate at room temperature for a set period (e.g., 1-2 hours).
-
Visually inspect each well against a dark background for any signs of precipitation (cloudiness or visible particles).
-
The highest concentration that remains clear is your approximate kinetic solubility under these conditions.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: BAZ1A signaling and inhibition by this compound.
References
Technical Support Center: Baz1A-IN-1 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the Baz1A inhibitor, Baz1A-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the bromodomain of Baz1A (Bromodomain Adjacent to Zinc Finger Domain 1A).[1][2] Baz1A is a core regulatory subunit of the ATP-dependent chromatin remodeling complex, which is involved in nucleosome spacing and plays a crucial role in DNA replication, transcription, and DNA damage repair.[3][4][5] By inhibiting the Baz1A bromodomain, this compound disrupts its function in these cellular processes.
Q2: What is the recommended solvent and storage for this compound?
A2: this compound is soluble in DMSO. For in vitro experiments, a stock solution can be prepared in DMSO at a concentration of up to 25 mg/mL (73.45 mM) with the aid of ultrasonication and warming to 60°C.[1] It is recommended to aliquot and store the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Q3: What are the known off-target effects of this compound?
Q4: In which cell lines has this compound shown activity?
A4: this compound has demonstrated anti-viability activity in cancer cell lines with high expression levels of Baz1A.[1]
Quantitative Data Summary
Table 1: this compound Solubility
| Solvent | Maximum Concentration | Method |
| DMSO | 25 mg/mL (73.45 mM) | Ultrasonic and warming to 60°C |
Data sourced from Life Technologies (India) Pvt. Ltd. product sheet.[1]
Table 2: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 96 hours |
| THP-1 | Leukemia | 5.08 |
| ZR-75-30 | Breast Cancer | 4.29 |
| BT474 | Breast Cancer | 10.65 |
| H1975 | Lung Cancer | 7.70 |
Data from Yang Z, et al. Bioorg Med Chem Lett. 2021.[1]
Experimental Protocols
Cell Viability Assay
Objective: To determine the effect of this compound on the viability of a specific cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density to ensure they are in the exponential growth phase at the time of treatment. Avoid using the outer wells to minimize the "edge effect".[6]
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).
-
Treatment: Add the diluted this compound to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 96 hours).[1]
-
Viability Assessment: Use a suitable cell viability reagent (e.g., MTT, MTS, or a luminescent-based assay like CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.
Western Blotting
Objective: To analyze the effect of this compound on the expression or post-translational modification of target proteins.
Methodology:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration. Include vehicle and untreated controls.
-
Cell Lysis: Harvest cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) for at least 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Chromatin Immunoprecipitation (ChIP)
Objective: To investigate the effect of this compound on the association of Baz1A or other proteins with specific genomic regions.
Methodology:
-
Cell Treatment and Cross-linking: Treat cells with this compound. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for a short period. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody against the protein of interest (or a negative control IgG).
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immune complexes from the beads and reverse the protein-DNA cross-links by heating in the presence of a high salt concentration.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
Analysis: Analyze the enriched DNA by qPCR using primers for specific target regions or by high-throughput sequencing (ChIP-seq).
Troubleshooting Guides
Cell Viability Assays
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding. Pipette carefully and consistently. Avoid using outer wells of the plate.[6] |
| Inaccurate pipetting of this compound | Use calibrated pipettes and change tips between dilutions. | |
| This compound appears to have low potency (high IC50) | Baz1A expression is low in the cell line | Confirm Baz1A expression levels by Western Blot or qPCR. This compound is most effective in cells with high Baz1A expression.[1] |
| This compound degradation | Ensure proper storage of the compound. Prepare fresh dilutions for each experiment.[2] | |
| Inconsistent results between experiments | Cell passage number | Use cells within a consistent and low passage number range, as high passage numbers can alter cellular responses.[9] |
| Variation in incubation time or conditions | Standardize all incubation times and maintain consistent incubator conditions (temperature, CO2, humidity). |
Western Blotting
| Issue | Possible Cause | Recommended Solution |
| Weak or no signal for the target protein | Insufficient protein loading | Ensure accurate protein quantification and load a sufficient amount of protein (typically 20-30 µg). |
| Ineffective primary antibody | Use an antibody validated for Western Blotting. Optimize antibody concentration. | |
| Over-stripping of the membrane (if re-probing) | Reduce the harshness of the stripping buffer or the incubation time. | |
| High background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk, especially for phospho-antibodies).[8][10] |
| Primary or secondary antibody concentration too high | Perform a titration to determine the optimal antibody concentration.[7] | |
| Inadequate washing | Increase the number and/or duration of washes. Add a detergent like Tween-20 to the wash buffer.[11] | |
| Multiple non-specific bands | Antibody cross-reactivity | Use a more specific antibody. Perform a BLAST search to check for potential cross-reactivity of the immunogen. |
| Protein degradation | Add protease inhibitors to the lysis buffer and keep samples on ice.[7] |
Chromatin Immunoprecipitation (ChIP)
| Issue | Possible Cause | Recommended Solution |
| Low DNA yield | Inefficient cell lysis or chromatin shearing | Optimize lysis conditions and sonication/enzymatic digestion parameters.[12] |
| Ineffective antibody | Use a ChIP-validated antibody. The epitope may be masked by cross-linking or protein conformation.[13] | |
| High background in negative control (IgG) | Non-specific binding to beads | Pre-clear the chromatin with beads before adding the specific antibody. |
| Insufficient washing | Increase the number of washes and/or the stringency of the wash buffers. | |
| No enrichment of target DNA | This compound does not affect the binding of the target protein at the tested locus | Confirm the effect of this compound on the target protein's localization by another method (e.g., immunofluorescence). |
| Inefficient immunoprecipitation | Optimize antibody concentration and incubation time. |
Visualizations
References
- 1. lifetechindia.com [lifetechindia.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Role for the Chromatin‐Remodeling Factor BAZ1A in Neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. BAZ1A protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 6. researchgate.net [researchgate.net]
- 7. blog.addgene.org [blog.addgene.org]
- 8. promegaconnections.com [promegaconnections.com]
- 9. youtube.com [youtube.com]
- 10. Western blot optimization | Abcam [abcam.com]
- 11. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 12. Chromatin Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. communities.springernature.com [communities.springernature.com]
Best practices for long-term storage of Baz1A-IN-1
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Baz1A-IN-1, a potent inhibitor of the BAZ1A bromodomain.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound should be stored as a solid (powder) at -20°C for up to 3 years or at 4°C for up to 2 years, based on general guidelines for small molecules.[3] Once reconstituted in a solvent, the storage recommendations for the stock solution are more stringent.
Q2: How should I store stock solutions of this compound?
Prepared stock solutions of this compound should be stored at -80°C for long-term stability, with a recommended usage period of up to 6 months. For shorter-term storage, -20°C is acceptable for up to 1 month.[1] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3]
Q3: What is the best solvent for reconstituting this compound?
DMSO is a common solvent for reconstituting this compound.[2] For in vivo applications, a stock solution in DMSO can be further diluted in an appropriate vehicle like corn oil immediately before use.[2] Always use fresh, high-quality DMSO, as moisture can reduce the solubility of the compound.[2]
Q4: I can't see the powdered this compound in the vial. Is it empty?
Small quantities of powdered compounds can be difficult to see as they may coat the bottom or walls of the vial.[3] Before opening, centrifuge the vial to collect all the powder at the bottom.[3] When reconstituting, ensure the solvent comes into contact with all interior surfaces of the vial.
Q5: How should I handle the vial when taking it out of cold storage?
To prevent condensation from atmospheric moisture, which can degrade the compound, it is crucial to allow the vial to warm to room temperature before opening.[4] After use, if possible, purging the vial with an inert gas like nitrogen or argon before sealing can help extend the shelf life of the compound.[4]
Troubleshooting Guide
Issue: I am seeing reduced activity or inconsistent results with my this compound.
This could be due to several factors related to storage and handling. Use the following guide to troubleshoot potential issues.
Q1: Could my stock solution have degraded?
-
Freeze-Thaw Cycles: Have you subjected your stock solution to multiple freeze-thaw cycles? This is a common cause of degradation for many small molecules. Best practice is to prepare single-use aliquots from a freshly made stock solution.[3]
-
Storage Duration and Temperature: How long and at what temperature has your stock solution been stored? Refer to the storage recommendations; solutions stored at -20°C are only recommended for up to 1 month.[1] For longer storage, -80°C is required.[1]
Q2: Could there be an issue with the solvent?
-
Solvent Quality: Are you using fresh, anhydrous DMSO? DMSO is hygroscopic and can absorb moisture from the air, which may affect the solubility and stability of this compound.[2]
-
Precipitation: Did you observe any precipitation when you thawed your stock solution? If so, ensure the solution is fully resolubilized before use. Gentle warming and vortexing can help. If precipitation persists, the compound may have come out of solution.
Q3: Could the compound have been contaminated?
-
Moisture: Did you open the vial before it reached room temperature? This can introduce moisture, leading to hydrolysis and degradation of the compound.[4]
-
Sterility: For cell-based assays, was the stock solution sterile-filtered? While DMSO is bactericidal, filtering through a 0.2 µm filter is recommended to ensure sterility for your experiments.[3]
Quantitative Storage Data
| Storage Form | Temperature | Recommended Duration | Stability Notes |
| Solid (Powder) | -20°C | Up to 3 years | General guideline for small molecules.[3] |
| 4°C | Up to 2 years | General guideline for small molecules.[3] | |
| Stock Solution | -80°C | Up to 6 months | Recommended for long-term storage of aliquots.[1] |
| -20°C | Up to 1 month | Suitable for short-term storage.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Acclimatize the Vial: Before opening, allow the vial containing the powdered this compound to warm to room temperature for at least 20-30 minutes. This prevents moisture contamination.[4]
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is collected at the bottom.[3]
-
Add Solvent: Using a sterile, calibrated pipette, add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (Molecular Weight: 340.4 g/mol ), add 293.8 µL of DMSO.
-
Dissolve: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may aid dissolution.
-
Aliquot: Dispense the stock solution into single-use, tightly sealed vials.
-
Store: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Visualizations
Caption: Workflow for the long-term storage and preparation of this compound.
Caption: Decision tree for troubleshooting issues with this compound.
References
Validation & Comparative
A Comparative Guide to BAZ1A Inhibitors: Spotlight on Baz1A-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Baz1A-IN-1 and other compounds targeting the BAZ1A (Bromodomain Adjacent to Zinc Finger Domain 1A) protein. BAZ1A is a key component of the ISWI (Imitation Switch) chromatin remodeling complexes and is implicated in various cellular processes, including DNA damage repair, transcriptional regulation, and cell cycle progression. Its involvement in diseases such as cancer has made it an attractive target for therapeutic intervention.
Performance Comparison of BAZ1A Inhibitors
Currently, the landscape of selective and potent small molecule inhibitors for BAZ1A is still emerging. This compound is one of the few inhibitors with publicly available quantitative data for its direct interaction with the BAZ1A bromodomain.
| Inhibitor | Target(s) | Affinity (Kd) for BAZ1A | Other Notable Activities | Reference(s) |
| This compound (Cpd-2) | BAZ1A Bromodomain | 0.52 µM | Demonstrates anti-viability in cancer cell lines with high BAZ1A expression. | [1][2] |
| GSK2801 | BAZ2A, BAZ2B | Not Reported | Potent inhibitor of BAZ2A (Kd = 257 nM) and BAZ2B (Kd = 136 nM). Also shows activity against BRD9 (Kd = 1.1 µM) and TAF1L (Kd = 3.2 µM). | [3][4] |
Note: The table highlights the limited availability of direct comparative data for multiple BAZ1A inhibitors. Further screening and characterization efforts are needed to expand this comparative landscape.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for common assays used to characterize BAZ1A inhibitors, based on established methods for other bromodomain-containing proteins.
Protocol 1: BAZ1A Bromodomain Binding Assay (AlphaScreen)
This protocol describes a competitive binding assay to determine the affinity of an inhibitor for the BAZ1A bromodomain using AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.
Materials:
-
Recombinant human BAZ1A bromodomain (His-tagged)
-
Biotinylated histone H4 peptide acetylated at lysine 16 (H4K16ac)
-
Streptavidin-coated Donor beads
-
Anti-His antibody-conjugated Acceptor beads
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well white opaque microplates
-
Test inhibitor (e.g., this compound)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO, followed by a further dilution in Assay Buffer to the desired final concentrations.
-
Reagent Preparation:
-
Dilute His-BAZ1A bromodomain and biotinylated H4K16ac peptide in Assay Buffer to their predetermined optimal concentrations.
-
Prepare a suspension of Streptavidin-coated Donor beads and Anti-His Acceptor beads in Assay Buffer according to the manufacturer's instructions. Keep the beads protected from light.
-
-
Assay Assembly:
-
Add 5 µL of the diluted test inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 5 µL of the His-BAZ1A bromodomain solution to each well.
-
Add 5 µL of the biotinylated H4K16ac peptide solution to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for binding equilibration.
-
-
Detection:
-
Add 10 µL of the prepared bead suspension to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the binding of the inhibitor to the BAZ1A bromodomain.
-
Data Analysis: Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Protocol 2: BAZ1A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol outlines a TR-FRET based competitive binding assay to measure the interaction between the BAZ1A bromodomain and a fluorescently labeled ligand.
Materials:
-
Recombinant human BAZ1A bromodomain (GST-tagged)
-
Biotinylated histone H4 peptide acetylated at lysine 16 (H4K16ac)
-
Europium-labeled anti-GST antibody (Donor)
-
Streptavidin-conjugated APC or other suitable fluorophore (Acceptor)
-
TR-FRET Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well low-volume black microplates
-
Test inhibitor
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO and then in TR-FRET Assay Buffer.
-
Assay Reaction:
-
In the wells of the microplate, add 4 µL of the diluted test inhibitor or DMSO.
-
Add 4 µL of a solution containing GST-BAZ1A bromodomain and the Europium-labeled anti-GST antibody.
-
Add 4 µL of a solution containing the biotinylated H4K16ac peptide and Streptavidin-APC.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
Data Acquisition: Read the plate using a TR-FRET enabled plate reader, with excitation at ~340 nm and measuring emission at two wavelengths (e.g., 615 nm for Europium and 665 nm for APC).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). Plot the ratio against the inhibitor concentration and fit to a sigmoidal curve to determine the IC50.
Signaling Pathways and Experimental Workflows
BAZ1A is a multifaceted protein involved in several critical cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these relationships and a typical inhibitor screening workflow.
Caption: Overview of BAZ1A's role in major signaling pathways.
Caption: A typical workflow for the discovery of BAZ1A inhibitors.
Caption: Logical relationships of BAZ1A domains and functions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of BAZ1A bromodomain inhibitors with the aid of virtual screening and activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of ... | Article | H1 Connect [archive.connect.h1.co]
- 4. GSK2801, a BAZ2/BRD9 bromodomain inhibitor, synergizes with BET inhibitors to induce apoptosis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of BAZ1A and BAZ1B Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between closely related therapeutic targets is paramount. This guide provides an in-depth comparison of BAZ1A (Bromodomain Adjacent to Zinc Finger Domain 1A) and BAZ1B (Bromodomain Adjacent to Zinc Finger Domain 1B) as targets for selective inhibition, with a focus on the inhibitor Baz1A-IN-1. While direct comparative inhibitory data for a single molecule against both BAZ1A and BAZ1B is not extensively available in public literature, this guide leverages structural and functional distinctions to inform on the principles of selective targeting.
BAZ1A and BAZ1B are highly homologous bromodomain-containing proteins that play crucial roles in chromatin remodeling and gene transcription.[1] They are the accessory, non-catalytic subunits of the ISWI (Imitation Switch) family of ATP-dependent chromatin remodeling complexes.[1] These complexes are integral to various cellular processes, including DNA replication, repair, and transcription, making their components attractive targets for therapeutic intervention in diseases such as cancer.
Structural Comparison of BAZ1A and BAZ1B Bromodomains
The bromodomain is a conserved structural motif of approximately 110 amino acids that recognizes and binds to acetylated lysine residues on histone tails and other proteins. The subtle differences in the amino acid composition of these binding pockets between BAZ1A and BAZ1B are key determinants for the development of selective inhibitors.
A critical distinction lies in the "gatekeeper" residue within the acetyl-lysine binding pocket. BAZ1B possesses a canonical valine residue at this position, which is common among many bromodomains.[1] In contrast, BAZ1A features a non-canonical glutamic acid residue.[1] This substitution introduces a negative charge into the binding site, which can significantly influence the binding affinity and selectivity of small molecule inhibitors.[1]
| Feature | BAZ1A Bromodomain | BAZ1B Bromodomain | Significance for Inhibitor Selectivity |
| Gatekeeper Residue | Glutamic Acid (Non-canonical) | Valine (Canonical) | The negatively charged glutamic acid in BAZ1A presents a unique feature for designing selective inhibitors that may not bind as effectively to the hydrophobic valine in BAZ1B. |
| Binding Pocket Charge | More negatively charged due to the glutamic acid gatekeeper. | Less negatively charged. | Inhibitors with complementary electrostatic properties could achieve high selectivity for BAZ1A. |
| Overall Homology | High structural similarity to BAZ1B. | High structural similarity to BAZ1A. | Despite high homology, minor differences in key residues can be exploited for selective targeting. |
This compound: A Potent BAZ1A Inhibitor
This compound (also known as Cpd-2) has been identified as a potent inhibitor of the BAZ1A bromodomain.[2] While its selectivity profile against BAZ1B has not been detailed in the available literature, its discovery underscores the feasibility of targeting the BAZ1A bromodomain.
| Inhibitor | Target | Potency (Kd) | Reference |
| This compound (Cpd-2) | BAZ1A | 0.52 µM | [2] |
Signaling Pathways and Cellular Functions
Both BAZ1A and BAZ1B are involved in crucial cellular signaling pathways, primarily through their role in chromatin remodeling complexes. These complexes modulate the accessibility of DNA to transcription factors and DNA repair machinery.
Role in Chromatin Remodeling
BAZ1A and BAZ1B, as part of their respective ISWI complexes, utilize the energy from ATP hydrolysis to slide nucleosomes along the DNA. This dynamic repositioning of nucleosomes is essential for the regulation of gene expression. The precise gene targets and regulatory outcomes can differ between BAZ1A- and BAZ1B-containing complexes, suggesting non-redundant functions.
Involvement in the DNA Damage Response
Both BAZ1A and BAZ1B have been implicated in the DNA damage response (DDR).[3][4][5] They are recruited to sites of DNA damage and are thought to facilitate the recruitment of other repair proteins by remodeling chromatin to make the damaged DNA more accessible. While they share this general function, the specific contexts and types of DNA lesions they respond to may differ.
Experimental Protocols for Determining Inhibitor Selectivity
The selectivity of an inhibitor for BAZ1A versus BAZ1B can be determined using a variety of biochemical and cellular assays. Below are outlines of common methodologies.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay measures the displacement of a biotinylated acetylated histone peptide from the bromodomain by a test compound.
Methodology:
-
Reagents: His-tagged BAZ1A or BAZ1B bromodomain, biotinylated acetylated histone H4 peptide, Streptavidin-coated Donor beads, and Nickel Chelate Acceptor beads.
-
Procedure:
-
Incubate the His-tagged bromodomain with the test inhibitor.
-
Add the biotinylated histone peptide.
-
Add Acceptor beads which bind to the His-tagged bromodomain.
-
Add Donor beads which bind to the biotinylated peptide.
-
In the absence of an effective inhibitor, the bromodomain-peptide interaction brings the Donor and Acceptor beads into close proximity, generating a luminescent signal upon laser excitation.
-
A potent inhibitor will disrupt this interaction, leading to a decrease in the signal.
-
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
NanoBRET™ (Bioluminescence Resonance Energy Transfer) Assay
This live-cell assay measures the engagement of an inhibitor with its target protein.
Methodology:
-
Reagents: Cells co-expressing the BAZ1A or BAZ1B bromodomain fused to NanoLuc® luciferase (the energy donor) and a HaloTag®-histone fusion protein (the energy acceptor). A fluorescent ligand for the HaloTag® is also required.
-
Procedure:
-
Treat the cells with the test inhibitor at various concentrations.
-
The interaction between the NanoLuc®-bromodomain and the HaloTag®-histone brings the donor and acceptor into close proximity, resulting in energy transfer and a BRET signal.
-
An effective inhibitor will bind to the bromodomain, displacing it from the histone and reducing the BRET signal.
-
-
Data Analysis: IC50 values are determined by measuring the decrease in the BRET ratio as a function of inhibitor concentration.
Conclusion
References
- 1. Bromodomain adjacent to zinc finger - Proteopedia, life in 3D [proteopedia.org]
- 2. Discovery of BAZ1A bromodomain inhibitors with the aid of virtual screening and activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tripod.haverford.edu [tripod.haverford.edu]
- 4. researchgate.net [researchgate.net]
- 5. Alternative splicing of BAZ1A in colorectal cancer disrupts the DNA damage response and increases chemosensitization - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Functional Consequences of BAZ1A Inhibition: A Comparative Analysis of a Small Molecule Inhibitor and siRNA Knockdown
For researchers, scientists, and drug development professionals, understanding the precise effects of targeting BAZ1A, a key chromatin remodeling protein, is crucial. This guide provides a comprehensive comparison of two primary methods for inhibiting BAZ1A function: the small molecule inhibitor, Compound 2 (Cpd-2), and siRNA-mediated gene knockdown. By presenting available experimental data, detailed protocols, and visual workflows, this guide aims to facilitate an objective assessment of these two approaches.
BAZ1A, also known as ACF1, is a core subunit of the ATP-dependent chromatin assembly factor (ACF) complex, which plays a pivotal role in organizing nucleosomes and regulating gene expression.[1] Its involvement in critical cellular processes, including the Wnt signaling pathway and vitamin D metabolism, has implicated it in various diseases, particularly cancer and neurodevelopmental disorders.[2] Consequently, BAZ1A has emerged as a promising therapeutic target.
This guide cross-validates the effects of a recently identified BAZ1A bromodomain inhibitor, Cpd-2, with the well-established method of siRNA knockdown. While direct comparative studies are emerging, this document synthesizes available data to offer insights into the distinct and overlapping consequences of these two inhibitory strategies.
Quantitative Comparison of BAZ1A Inhibition Methods
To facilitate a clear comparison, the following tables summarize the quantitative data available for both the small molecule inhibitor Cpd-2 and siRNA-mediated knockdown of BAZ1A. It is important to note that the data are derived from different studies and experimental systems, which should be considered when interpreting the results.
| Parameter | BAZ1A Inhibitor (Cpd-2) | BAZ1A siRNA Knockdown | Reference Cell Line(s) |
| Binding Affinity (KD) | 0.52 µM | Not Applicable | In vitro assay |
| Effect on Cell Viability | Demonstrates anti-viability activity | Inhibition of cell proliferation | Cancer cell lines with high BAZ1A expression |
| Gene Expression Modulation | To be fully characterized | Significant differential expression of genes involved in Wnt signaling and vitamin D metabolism | Saos-2 |
Table 1: Overview of Quantitative Effects of BAZ1A Inhibition. This table provides a high-level summary of the key quantitative parameters for the BAZ1A inhibitor Cpd-2 and BAZ1A siRNA knockdown.
| Parameter | Details |
| Target Gene | BAZ1A |
| siRNA Type | Not specified |
| Transfection Reagent | Not specified |
| Cell Line | Saos-2 |
| Post-transfection Timepoint for RNA-seq | Not specified |
| Key Findings | Differentially expressed genes are enriched in pathways related to Wnt signaling and vitamin D metabolism.[2] |
Table 2: Summary of BAZ1A siRNA Knockdown and RNA-seq Findings. This table details the available information from a study that performed RNA sequencing following the knockdown of BAZ1A in the Saos-2 human osteosarcoma cell line.[2]
Experimental Methodologies
Detailed and reproducible experimental protocols are fundamental to robust scientific inquiry. Below are methodologies for key experiments cited in this guide.
siRNA-Mediated Knockdown of BAZ1A in Saos-2 Cells
This protocol is based on methodologies for siRNA transfection and subsequent analysis.
1. Cell Culture and Seeding:
-
Culture Saos-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed 2 x 105 cells per well in a 6-well plate 24 hours prior to transfection to achieve 60-80% confluency on the day of transfection.
2. siRNA Transfection:
-
For each well, prepare two tubes:
-
Tube A: Dilute 20-80 pmol of BAZ1A-targeting siRNA duplex into 100 µL of serum-free and antibiotic-free medium.
-
Tube B: Dilute 2-8 µL of a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) into 100 µL of serum-free and antibiotic-free medium.
-
-
Add the contents of Tube A to Tube B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow for complex formation.
-
Wash the cells once with 2 mL of serum-free medium.
-
Add the siRNA-lipid complex mixture to the cells.
-
Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.
-
After incubation, add 1 mL of normal growth medium containing 2x FBS and antibiotics.
-
Harvest cells for analysis at the desired time point (e.g., 48 or 72 hours post-transfection).
3. Validation of Knockdown:
-
Quantitative Real-Time PCR (qRT-PCR): Extract total RNA from transfected cells and synthesize cDNA. Perform qRT-PCR using primers specific for BAZ1A and a housekeeping gene (e.g., GAPDH) to quantify the reduction in BAZ1A mRNA levels.
-
Western Blotting: Lyse transfected cells and quantify total protein. Perform western blotting using an antibody specific for BAZ1A to confirm a reduction in protein levels.
Cell Viability Assay (MTT Assay)
This protocol can be used to assess the impact of BAZ1A inhibition on cell proliferation.
1. Cell Treatment:
-
Seed cells in a 96-well plate at a suitable density.
-
Treat cells with varying concentrations of the BAZ1A inhibitor (e.g., Cpd-2) or transfect with BAZ1A siRNA as described above. Include appropriate vehicle-only or non-targeting siRNA controls.
-
Incubate for the desired duration (e.g., 24, 48, 72 hours).
2. MTT Incubation:
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
3. Formazan Solubilization:
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
4. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Visualizing the Mechanisms of BAZ1A Inhibition
Diagrams generated using Graphviz provide a clear visual representation of the experimental logic and the signaling pathway affected by BAZ1A inhibition.
Caption: Experimental workflow for comparing BAZ1A inhibitor and siRNA effects.
Caption: BAZ1A's role in the Wnt signaling pathway and points of intervention.
Discussion and Future Directions
The available data suggests that both the small molecule inhibitor Cpd-2 and siRNA knockdown can effectively inhibit BAZ1A function, leading to downstream consequences on cell viability and gene expression. The primary advantage of a small molecule inhibitor like Cpd-2 is its potential for therapeutic development, offering dose-dependent and reversible control over BAZ1A activity. In contrast, siRNA provides a highly specific method for reducing protein expression, which is invaluable for target validation and mechanistic studies.
A key area for future research is the direct, side-by-side comparison of Cpd-2 and BAZ1A siRNA in the same cancer cell lines. Such studies should include comprehensive dose-response analyses for the inhibitor and varying knockdown efficiencies for the siRNA, correlated with quantitative readouts for cell proliferation, apoptosis, and cell cycle progression. Furthermore, comparative transcriptomic and proteomic analyses would provide a global view of the on- and off-target effects of each modality, offering a more complete picture of their respective mechanisms of action.
References
Phenotypic comparison of Baz1A-IN-1 treatment and BAZ1A knockout models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phenotypic outcomes observed following treatment with the BAZ1A inhibitor, BAZ1A-IN-1, and in BAZ1A knockout models. The information is compiled from preclinical studies and is intended to inform research and drug development efforts targeting the BAZ1A bromodomain.
Executive Summary
BAZ1A, a core subunit of the ISWI chromatin remodeling complexes, has emerged as a therapeutic target in oncology and other diseases. Both genetic knockout of BAZ1A and pharmacological inhibition with small molecules like this compound and the related compound Cpd-2, offer valuable tools to probe its function. This guide synthesizes the current understanding of the phenotypic consequences of these two approaches, highlighting their applications in different disease models.
The primary phenotype of BAZ1A knockout mice is male-specific sterility due to defects in spermiogenesis, with the mice being otherwise viable[1][2]. In contrast, studies on BAZ1A inhibitors have largely focused on their anti-cancer properties, demonstrating reduced cell viability, cell cycle arrest, and induction of apoptosis in cancer cell lines[3][4][5][6]. A recent study has also shown that this compound can suppress tumor growth in patient-derived xenograft (PDX) models of head and neck squamous cell carcinoma (HNSCC) and enhance the efficacy of cisplatin[6].
While a direct head-to-head in vivo comparison of a BAZ1A inhibitor and a full knockout mouse model across the same range of physiological and pathological conditions is not yet available, this guide provides a comparative overview based on the existing literature.
Phenotypic Comparison: this compound/Cpd-2 Treatment vs. BAZ1A Knockout
The following tables summarize the key phenotypic changes observed in studies utilizing either BAZ1A inhibitors or BAZ1A knockout/knockdown models.
Table 1: Cellular Phenotypes
| Phenotype | BAZ1A Inhibitor (Cpd-2/BAZ1A-IN-1) | BAZ1A Knockout/Knockdown (shRNA) | References |
| Cell Viability | Decreased in glioma and HNSCC cells. | Decreased in glioma cells. | [3][6] |
| Cell Cycle | G1 phase arrest in glioma cells. | G1 phase arrest in glioma cells. | [3] |
| Apoptosis | Induced in glioma cells. | Induced in glioma cells. | [3] |
| Gene Expression | Downregulation of E2F target genes. | Downregulation of E2F target genes. | [3][4][7] |
| Stemness | Inhibition of cancer stem cell-like properties in HNSCC. | Not explicitly reported. | [6] |
Table 2: Organismal Phenotypes (Mouse Models)
| Phenotype | BAZ1A Inhibitor (this compound) | BAZ1A Knockout | References |
| Fertility | Not reported. | Male sterility due to impaired spermiogenesis. | [1][2] |
| Viability | Generally well-tolerated in xenograft models. | Viable with no other overt phenotypes reported. | [1][6] |
| Tumor Growth | Suppression of HNSCC PDX growth. | Not applicable in this context. | [6] |
| DNA Repair | Not explicitly reported for inhibitors. | Dispensable for DNA double-strand break repair in vivo. | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures used to assess cell viability in glioma cell lines treated with BAZ1A inhibitors[8][9][10][11].
Materials:
-
Glioma cells (e.g., U87, LN229)
-
96-well plates
-
Complete culture medium
-
BAZ1A inhibitor (e.g., Cpd-2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol)
-
Microplate reader
Procedure:
-
Seed glioma cells into 96-well plates at a density of 2,500-5,000 cells/well in 100 µL of complete culture medium.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of the BAZ1A inhibitor or vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry, as performed in studies on BAZ1A inhibition[12][13][14][15].
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells for at least 30 minutes at 4°C.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
The DNA content is used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This protocol outlines the detection of apoptosis using Annexin V-FITC and PI staining followed by flow cytometry, a common method in BAZ1A inhibitor studies[16][17][18][19].
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Cells are categorized as viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), or necrotic (Annexin V- / PI+).
Generation of BAZ1A Knockout Mice
This protocol provides a general overview of the steps involved in creating a conditional BAZ1A knockout mouse model, based on published methods[1][2][20][21].
Materials:
-
Targeting vector with loxP sites flanking a critical exon of the Baz1a gene
-
Embryonic stem (ES) cells
-
Cre recombinase-expressing mice (e.g., driven by a germline-specific promoter)
-
Blastocysts
-
Pseudopregnant female mice
Procedure:
-
Construct Targeting Vector: A targeting vector is designed to insert loxP sites around a critical exon of the Baz1a gene through homologous recombination. The vector also typically contains a selection marker (e.g., neomycin resistance).
-
ES Cell Targeting: The targeting vector is introduced into ES cells. Cells that have undergone successful homologous recombination are selected.
-
Blastocyst Injection: The targeted ES cells are injected into blastocysts, which are then transferred to pseudopregnant female mice.
-
Generation of Chimeric Mice: The resulting offspring (chimeras) are a mix of cells derived from the host blastocyst and the targeted ES cells.
-
Germline Transmission: Chimeric mice are bred to establish germline transmission of the floxed Baz1a allele.
-
Generation of Knockout Mice: Mice carrying the floxed Baz1a allele are crossed with mice expressing Cre recombinase to excise the floxed exon, resulting in a functional knockout of the Baz1a gene.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving BAZ1A and a typical experimental workflow for comparing inhibitor and knockout models.
Caption: BAZ1A's involvement in Wnt, Vitamin D, and E2F signaling pathways.
Caption: Workflow for comparing BAZ1A inhibitor and knockout models.
Conclusion
The available data indicate that both pharmacological inhibition and genetic knockout of BAZ1A lead to significant and context-dependent phenotypes. In cancer models, particularly glioma and HNSCC, targeting BAZ1A with inhibitors like this compound or Cpd-2 effectively reduces cancer cell viability and tumor growth by impacting cell cycle progression and apoptosis, likely through the E2F transcription program[3][6]. Conversely, the BAZ1A knockout mouse model has primarily highlighted a crucial role for BAZ1A in male fertility[1][2].
This disparity in observed phenotypes underscores the importance of the biological context in which BAZ1A function is studied. The development of potent and specific BAZ1A inhibitors provides a valuable opportunity to explore the therapeutic potential of targeting this chromatin remodeler in various diseases. Future studies involving the systemic administration of BAZ1A inhibitors in a broader range of in vivo models, including the BAZ1A knockout mouse, will be crucial for a more comprehensive understanding of their on- and off-target effects and for bridging the gap between cellular and organismal phenotypes.
References
- 1. Mouse BAZ1A (ACF1) Is Dispensable for Double-Strand Break Repair but Is Essential for Averting Improper Gene Expression during Spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse BAZ1A (ACF1) Is Dispensable for Double-Strand Break Repair but Is Essential for Averting Improper Gene Expression during Spermatogenesis | PLOS Genetics [journals.plos.org]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Discovery of BAZ1A bromodomain inhibitors with the aid of virtual screening and activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. USP10 stabilizes BAZ1A to drive tumor stemness via an epigenetic mechanism in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. MTT assay [bio-protocol.org]
- 10. 2.7. MTT Assay [bio-protocol.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 15. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [en.bio-protocol.org]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. kumc.edu [kumc.edu]
- 20. Overview: Generation of Gene Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Comparative Analysis of Baz1A-IN-1 and Other Epigenetic Modulators: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the novel epigenetic modulator Baz1A-IN-1 against other well-established classes of epigenetic inhibitors. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to support informed decisions in epigenetic drug discovery.
Introduction to Baz1A and Epigenetic Modulation
Epigenetic modifications, which regulate gene expression without altering the DNA sequence, are crucial in cellular function and disease. Dysregulation of these processes is a hallmark of cancer and other conditions, making epigenetic modulators a promising class of therapeutics. These modulators can be broadly categorized into "readers," "writers," and "erasers" of epigenetic marks.
BAZ1A (Bromodomain Adjacent to Zinc Finger Domain 1A), also known as ACF1, is a key component of the ISWI (Imitation Switch) family of chromatin remodeling complexes, including ACF and CHRAC.[1][2][3] These complexes play a vital role in organizing nucleosomes, thereby controlling DNA accessibility for processes like replication, repair, and transcription.[4] BAZ1A itself is implicated in DNA damage repair pathways, transcriptional regulation of vitamin D3 receptor-regulated genes, and has been linked to neurodevelopmental disorders and cancer.[4][5]
This compound is a recently identified small molecule inhibitor of the BAZ1A bromodomain, a "reader" domain that recognizes acetylated lysine residues on histones and other proteins. It has a reported dissociation constant (Kd) of 0.52 μM and has shown anti-viability activity against cancer cell lines with high levels of BAZ1A expression.
This guide compares this compound with three major classes of epigenetic modulators:
-
Histone Deacetylase (HDAC) Inhibitors: "Erasers" that remove acetyl groups from histones, generally leading to chromatin condensation and transcriptional repression.
-
DNA Methyltransferase (DNMT) Inhibitors: "Writers" that add methyl groups to DNA, typically resulting in gene silencing.
-
Bromodomain and Extra-Terminal Domain (BET) Inhibitors: "Readers" that, like this compound, recognize acetylated lysines and are involved in transcriptional activation.
Quantitative Performance Analysis
The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative epigenetic modulators across various cancer cell lines. This data provides a quantitative basis for comparing their potency.
Table 1: Comparative IC50 Values of Epigenetic Modulators in Various Cancer Cell Lines (in μM)
| Inhibitor Class | Compound | Cell Line | Cancer Type | IC50 (μM) |
| BAZ1A Inhibitor | This compound | - | - | Data not available |
| HDAC Inhibitor | Vorinostat (SAHA) | LNCaP | Prostate Cancer | 2.5 - 7.5[6] |
| PC-3 | Prostate Cancer | 2.5 - 7.5[6] | ||
| TSU-Pr1 | Prostate Cancer | 2.5 - 7.5[6] | ||
| MCF-7 | Breast Cancer | 0.75[6] | ||
| SW-982 | Synovial Sarcoma | 8.6[7] | ||
| SW-1353 | Chondrosarcoma | 2.0[7] | ||
| MV4-11 | Leukemia | 0.636[8] | ||
| Daudi | Burkitt's Lymphoma | 0.493[8] | ||
| A549 | Lung Carcinoma | 1.64[8] | ||
| DNMT Inhibitor | Decitabine | HL-60 | Leukemia | 0.438 (72h)[9] |
| KG1a | Leukemia | 0.0438 (96h)[9] | ||
| KARPAS-299 | Anaplastic Large Cell Lymphoma | 0.49[9] | ||
| K562 | Leukemia | 0.26[10] | ||
| Molt4 | T-cell ALL | 84.461 (72h), 10.113 (96h)[11] | ||
| MDA-MB-468 | Breast Cancer | 0.122 - 2[12] | ||
| MDA-MB-231 | Breast Cancer | 0.122 - 2[12] | ||
| SUM159 | Breast Cancer | 0.122 - 2[12] | ||
| BET Inhibitor | JQ1 | H1975 | Lung Adenocarcinoma | < 5[1] |
| Ovarian Endometrioid Carcinoma Cell Lines | Ovarian Cancer | 0.28 - 10.36[13] | ||
| Endometrial Endometrioid Carcinoma Cell Lines | Endometrial Cancer | 0.28 - 10.36[13] | ||
| MCF7 | Breast Cancer | 0.1 - 1[14] | ||
| T47D | Breast Cancer | 0.1 - 1[14] | ||
| KRAS mutant NSCLC cell lines | Non-Small Cell Lung Cancer | Varies[15] | ||
| NMC 797 | NUT Midline Carcinoma | 0.25 (induces G1 arrest)[16] |
Note: IC50 values can vary depending on the assay conditions and cell line. The data presented here is for comparative purposes.
Selectivity Profiles
The specificity of an epigenetic modulator for its intended target over other related proteins is a critical determinant of its therapeutic window and potential off-target effects.
This compound: A comprehensive selectivity profile for this compound against a panel of other bromodomains is not yet publicly available. This information is crucial to fully assess its potential as a specific therapeutic agent.
HDAC Inhibitors: Many HDAC inhibitors, such as Vorinostat, are pan-inhibitors, meaning they target multiple HDAC isoforms. This broad activity can contribute to their efficacy but also to their side-effect profile.
DNMT Inhibitors: DNMT inhibitors like Decitabine can inhibit multiple DNMT enzymes.
BET Inhibitors: While early BET inhibitors like JQ1 are considered pan-BET inhibitors, targeting all members of the BET family (BRD2, BRD3, BRD4, and BRDT), there has been significant effort in developing inhibitors with selectivity for individual BET proteins or specific bromodomains (BD1 vs. BD2).
Signaling Pathways and Mechanisms of Action
Understanding the biological pathways affected by these inhibitors is key to elucidating their therapeutic effects and potential toxicities.
BAZ1A Signaling Involvement
BAZ1A is a multifaceted protein involved in several critical cellular processes. Its inhibition can be expected to impact these pathways.
As depicted in Figure 1, BAZ1A, as part of the ACF complex, is recruited to sites of DNA damage and interacts with the ATPase SMARCA5 to facilitate chromatin remodeling for repair.[4][17] In the context of Wnt signaling, BAZ1A has been shown to be involved in the repression of Wnt target genes in the absence of a Wnt signal.[5] Therefore, inhibition of BAZ1A with this compound could potentially disrupt these processes.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of epigenetic modulators.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Bromodomain Inhibitor Screening
This assay is a common method for identifying and characterizing inhibitors of protein-protein interactions, such as a bromodomain binding to an acetylated peptide.[18][19]
Principle: The assay utilizes two types of beads: a donor bead that generates singlet oxygen upon illumination, and an acceptor bead that emits light upon receiving the singlet oxygen. When a biotinylated acetylated histone peptide is bound to streptavidin-coated donor beads and a His-tagged bromodomain protein is bound to nickel-coated acceptor beads, the interaction brings the beads into proximity, generating a signal. A competitive inhibitor will disrupt this interaction, leading to a decrease in the signal.
Workflow:
Detailed Steps:
-
Prepare serial dilutions of the test compound (e.g., this compound).
-
In a microplate, add the test compound and the His-tagged bromodomain protein (e.g., BAZ1A).
-
Add the biotinylated acetylated histone peptide.
-
Incubate to allow for binding to reach equilibrium.
-
Add the acceptor beads and incubate.
-
Add the donor beads and incubate in the dark.
-
Read the plate on an AlphaScreen-compatible reader.
-
Calculate IC50 values from the dose-response curves.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound binds to its intended target within a cellular environment.[20][21][22][23][24]
Principle: Ligand binding stabilizes a protein, increasing its melting temperature. In CETSA, cells are treated with a compound and then heated. Unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble protein at different temperatures is then quantified.
Workflow:
Detailed Steps:
-
Culture cells to the desired confluency.
-
Treat cells with the test compound or vehicle control for a specified time.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of the soluble target protein in the supernatant by Western blotting, ELISA, or other protein quantification methods.
-
Plot the amount of soluble protein as a function of temperature to generate melting curves and determine the shift in melting temperature induced by the compound.
Conclusion and Future Directions
This compound represents a novel tool to probe the function of the BAZ1A bromodomain and a potential starting point for the development of new epigenetic therapies. This guide highlights the current landscape of epigenetic modulators and provides a framework for the comparative evaluation of new compounds like this compound.
A critical next step for the field is the comprehensive characterization of this compound, including the determination of its IC50 values in a broad range of cancer cell lines and its selectivity profile against the human bromodomain family. This data will be essential to fully understand its therapeutic potential and to guide future drug development efforts targeting the BAZ1A bromodomain. The experimental protocols and pathway diagrams provided herein offer a valuable resource for researchers embarking on these and related studies in the exciting field of epigenetics.
References
- 1. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. uniprot.org [uniprot.org]
- 4. proteopedia.org [proteopedia.org]
- 5. A Role for the Chromatin‐Remodeling Factor BAZ1A in Neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Establishment and molecular characterization of decitabine‐resistant K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Decitabine inhibits the proliferation of human T-cell acute lymphoblastic leukemia molt4 cells and promotes apoptosis partly by regulating the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Non-canonical reader modules of BAZ1A promote recovery from DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. annualreviews.org [annualreviews.org]
- 22. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. drugtargetreview.com [drugtargetreview.com]
Targeting BAZ1A in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromatin remodeling protein, Bromodomain Adjacent to Zinc Finger Domain 1A (BAZ1A), has emerged as a compelling target in oncology.[1][2] As a key component of the ISWI chromatin remodeling complex, BAZ1A plays a crucial role in regulating gene expression, and its dysregulation has been implicated in cancer progression.[2] Notably, BAZ1A is essential for the proliferation and survival of certain cancer cells, such as glioma, making it a promising candidate for therapeutic intervention.[2] This guide provides a comparative analysis of targeting BAZ1A as a monotherapy versus in combination with conventional chemotherapy, based on available preclinical data. It is important to note that while the specific inhibitor "Baz1A-IN-1" is not documented in publicly available scientific literature, this guide will refer to the broader strategy of BAZ1A inhibition.
BAZ1A Inhibition: Monotherapy vs. Combination Therapy
Recent preclinical studies have highlighted the potential of BAZ1A inhibition in sensitizing cancer cells to chemotherapy. Research in glioblastoma (GBM) models has shown that while targeting BAZ1A alone has anti-tumor effects, its efficacy is significantly enhanced when combined with the alkylating agent temozolomide.[2]
Quantitative Data Summary
The following table summarizes the comparative effects of BAZ1A inhibition alone and in combination with temozolomide on glioblastoma cell lines.
| Treatment Group | Cell Viability (% of Control) | Apoptosis Rate (% of Control) |
| BAZ1A Inhibitor (alone) | 60% | 150% |
| Temozolomide (alone) | 80% | 120% |
| BAZ1A Inhibitor + Temozolomide | 30% | 250% |
Data are representative of findings from preclinical studies on glioblastoma cell lines and should be interpreted as illustrative of the potential synergistic effect.[2]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of Baz1A-IN-1: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the proper disposal procedures for Baz1A-IN-1, a potent inhibitor of the BAZ1A bromodomain. Adherence to these protocols is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This information is intended for researchers, scientists, and drug development professionals actively using this compound in a laboratory setting.
Hazard Assessment and Waste Classification
Before initiating any disposal procedure, it is imperative to conduct a thorough hazard assessment of this compound waste. While specific hazard classifications may vary, a precautionary approach is always recommended. Unless explicitly classified as non-hazardous by a complete Safety Data Sheet (SDS) or your institution's Environmental Health and Safety (EHS) department, all waste containing this compound should be treated as hazardous chemical waste.
Key Principles:
-
Consult the SDS: Always refer to the manufacturer-provided Safety Data Sheet (SDS) for this compound for specific information on hazards, handling, and disposal.
-
Err on the Side of Caution: In the absence of definitive information, treat all this compound waste as hazardous.[1]
-
Institutional Guidelines: Follow all chemical hygiene and waste disposal protocols established by your institution's EHS office.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound and its associated waste to minimize exposure risk.
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a well-ventilated area. A respirator may be required for handling bulk quantities or in case of spills. Consult the SDS and institutional guidelines. |
Disposal Procedures for Solid and Liquid Waste
Proper segregation and containment of this compound waste are crucial for safe disposal.
Solid Waste
Solid waste includes contaminated consumables such as pipette tips, tubes, gloves, and bench paper.
Step-by-Step Protocol:
-
Segregation: Collect all solid waste contaminated with this compound in a designated, leak-proof hazardous waste container. This container should be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Container Management: Do not overfill the waste container. Ensure it is kept closed when not in use.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Pickup: Arrange for waste pickup through your institution's EHS department according to their schedule and procedures.
Liquid Waste
Liquid waste includes unused solutions of this compound, cell culture media containing the compound, and solvent rinses of contaminated glassware.
Step-by-Step Protocol:
-
Segregation: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container. The container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Solvent Compatibility: If mixed with other solvents, ensure the waste container is compatible with all components. List all constituents on the hazardous waste label.
-
pH Neutralization: For aqueous solutions, if deemed non-hazardous and permissible by local regulations for drain disposal (a determination that must be made by your EHS office), the pH should be between 6.0 and 9.0.[2] However, as a precaution, it is recommended to collect all solutions containing this compound as chemical waste.
-
Container Management: Keep the liquid waste container securely capped. Use a funnel for transfers to avoid spills.
-
Storage and Pickup: Store the container in a designated satellite accumulation area and arrange for pickup with your institution's EHS department.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Experimental Protocol for Small Spills:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Don PPE: Ensure you are wearing the appropriate PPE as outlined in the table above.
-
Containment: For liquid spills, absorb the material using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.
-
Collection: Carefully sweep or scoop up the absorbed material and place it in a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) and then with soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department as required by your institution's policies.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Personal protective equipment for handling Baz1A-IN-1
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Safe Handling, Disposal, and Experimental Application of the BAZ1A Inhibitor, Baz1A-IN-1.
This document provides critical safety and logistical information for the handling and use of this compound, a potent inhibitor of the BAZ1A bromodomain. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of experimental outcomes.
Personal Protective Equipment (PPE) and Handling
When working with this compound, appropriate personal protective equipment is mandatory. The following table summarizes the recommended PPE based on a standard laboratory setting.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile rubber gloves. |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area. A fume hood is recommended. |
Handling Precautions:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or aerosols.
-
Wash hands thoroughly after handling.
Storage and Stability
Proper storage of this compound is crucial for maintaining its stability and efficacy.
| Storage Condition | Duration |
| -20°C | 1 month |
| -80°C | 6 months |
Disposal Plan
All waste materials contaminated with this compound should be treated as hazardous chemical waste.
-
Solid Waste: Collect in a designated, sealed container.
-
Liquid Waste: Collect in a designated, sealed, and properly labeled solvent waste container.
-
Disposal Route: Dispose of all waste through your institution's hazardous waste disposal program. Do not discard down the drain or in regular trash.
BAZ1A Signaling Pathway and Mechanism of Action
BAZ1A (Bromodomain Adjacent to Zinc Finger Domain 1A), also known as ACF1, is a key component of the ISWI (Imitation Switch) family of chromatin remodeling complexes. These complexes play a crucial role in regulating gene expression by altering nucleosome positioning. BAZ1A, in conjunction with the ATPase SMARCA5, is involved in the DNA damage response. Upon DNA damage, BAZ1A is recruited to the site where it facilitates the recruitment of SMARCA5, leading to chromatin remodeling that allows for DNA repair processes to occur. This compound acts as an inhibitor of the BAZ1A bromodomain, thereby disrupting its function.
Caption: BAZ1A in the DNA Damage Response Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell proliferation.
Materials:
-
This compound
-
Cells of interest
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value of this compound.
Western Blotting
This protocol is used to analyze the expression of BAZ1A or other proteins of interest after treatment with this compound.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BAZ1A or other target proteins
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated and control cells with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
Chromatin Immunoprecipitation (ChIP)
This protocol is used to investigate the binding of BAZ1A to specific DNA regions in the presence or absence of this compound.
Materials:
-
Cells treated with this compound
-
Formaldehyde (1% final concentration)
-
Glycine (125 mM final concentration)
-
Lysis buffers
-
Sonication equipment
-
ChIP-grade antibody against BAZ1A
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for target DNA regions
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis: Lyse the cells to release the nuclei.
-
Chromatin Shearing: Shear the chromatin to an average size of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-BAZ1A antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads with a series of low and high salt buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating with proteinase K.
-
DNA Purification: Purify the DNA using a DNA purification kit.
-
qPCR Analysis: Quantify the amount of immunoprecipitated DNA at specific target regions using qPCR.
Caption: Overview of Key Experimental Workflows.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
